molecular formula C9H8BrClO2 B1440839 2-(3-Bromophenoxy)propanoyl chloride CAS No. 1092300-28-1

2-(3-Bromophenoxy)propanoyl chloride

Cat. No.: B1440839
CAS No.: 1092300-28-1
M. Wt: 263.51 g/mol
InChI Key: LQURBTMGIIUNQB-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)propanoyl chloride is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromophenoxy)propanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenoxy)propanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQURBTMGIIUNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-(3-Bromophenoxy)propanoyl chloride (CAS 1092300-28-1): Properties, Synthesis, and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Bromophenoxy)propanoyl chloride is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature—a reactive acyl chloride, a stereogenic center, and a brominated aromatic ring suitable for cross-coupling reactions—makes it a versatile building block for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a proposed synthetic pathway with detailed protocols, an overview of its reactivity, and critical safety and handling information tailored for laboratory professionals. The methodologies described herein are designed to be self-validating, emphasizing causality and procedural integrity.

Physicochemical and Structural Properties

2-(3-Bromophenoxy)propanoyl chloride is a compound whose utility is defined by its distinct structural features. While extensive experimental data is not widely published, its properties can be reliably inferred from its structure and comparison to analogous compounds.

Table 1: Core Physicochemical Properties

PropertyValueSource/Method
CAS Number 1092300-28-1[1]
Molecular Formula C₉H₈BrClO₂Calculated
Molecular Weight 263.52 g/mol Calculated
Appearance Colorless to light yellow liquid (predicted)Inferred from similar acyl chlorides
Boiling Point Not available; likely high, requires vacuum distillationInferred
Density Not available; >1 g/cm³ (predicted)Inferred
Solubility Soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts with protic solvents (water, alcohols).Inferred from chemical class
Chemical Class Acyl Chloride, Aryl Bromide, EtherStructural Analysis

Synthesis and Purification: A Two-Stage Approach

The most logical and established route to an acyl chloride is the chlorination of its parent carboxylic acid.[2] Therefore, a robust synthesis of 2-(3-Bromophenoxy)propanoyl chloride is predicated on the efficient preparation of its precursor, 2-(3-Bromophenoxy)propanoic acid.

Stage 1: Synthesis of 2-(3-Bromophenoxy)propanoic Acid (Precursor)

The formation of the ether linkage is efficiently achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 3-bromophenol to form a nucleophilic phenoxide, which then displaces a leaving group from an electrophilic propionate synthon. Using ethyl 2-bromopropionate is advantageous due to its commercial availability and reactivity, followed by a straightforward ester hydrolysis to yield the desired carboxylic acid.

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromophenol (1.0 eq) and anhydrous acetone (200 mL).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension is stirred vigorously. The use of a carbonate base is critical as it is strong enough to deprotonate the phenol but not so harsh as to promote side reactions.

  • Electrophile Addition: Add ethyl 2-bromopropionate (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Ester Isolation): After cooling to room temperature, filter off the potassium salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(3-bromophenoxy)propanoate.

  • Hydrolysis: To the crude ester, add a 2M solution of sodium hydroxide (2.0 eq) and ethanol (100 mL). Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid. The carboxylic acid will precipitate as a solid or oil.

  • Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the target carboxylic acid. Further purification can be achieved by recrystallization.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 3_Bromophenol 3_Bromophenol Intermediate_Ester Ethyl 2-(3-bromophenoxy)propanoate 3_Bromophenol->Intermediate_Ester K2CO3_Acetone K₂CO₃, Acetone Ethyl_2_bromopropionate Ethyl 2-bromopropionate Ethyl_2_bromopropionate->Intermediate_Ester Hydrolysis 1. NaOH, EtOH 2. HCl (aq) Intermediate_Ester->Hydrolysis Workup & Hydrolysis Final_Acid 2-(3-Bromophenoxy)propanoic Acid Hydrolysis->Final_Acid Acidification & Purification

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Stage 2: Chlorination to 2-(3-Bromophenoxy)propanoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation.[2] Thionyl chloride (SOCl₂) is the preferred reagent for this process on a laboratory scale. Its utility stems from the fact that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying the purification of the final product.[3]

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubbing system (e.g., a bubbler containing NaOH solution to neutralize HCl and SO₂).

  • Reagent Addition: Charge the flask with 2-(3-Bromophenoxy)propanoic acid (1.0 eq) and add thionyl chloride (SOCl₂) (2.0 eq) slowly at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C). Vigorous gas evolution will be observed. Maintain reflux for 2-3 hours, or until gas evolution ceases.

  • Purification: The reaction is self-validating; the cessation of gas evolution indicates completion. Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation at atmospheric pressure. The final product, 2-(3-Bromophenoxy)propanoyl chloride, is then purified by fractional distillation under reduced pressure to prevent thermal decomposition.

G Start_Acid 2-(3-Bromophenoxy)propanoic Acid Reagent Thionyl Chloride (SOCl₂) cat. DMF, Reflux Start_Acid->Reagent Addition Gaseous_Byproducts SO₂(g) + HCl(g) Reagent->Gaseous_Byproducts Byproducts Removed Final_Product 2-(3-Bromophenoxy)propanoyl chloride Reagent->Final_Product Conversion Purification Vacuum Distillation Final_Product->Purification Purification

Caption: Workflow for the conversion of the carboxylic acid to the acyl chloride.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(3-Bromophenoxy)propanoyl chloride lies in the orthogonal reactivity of its functional groups.

  • Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[2] This allows for the facile synthesis of esters (from alcohols), amides (from amines), and ketones (from organocuprates).[2][4] The reaction proceeds via an addition-elimination mechanism.[2]

  • Aryl Bromide: The C-Br bond on the phenyl ring is a robust handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds, enabling the construction of complex biaryl systems or arylamines.

  • Chiral Center: The α-carbon of the propanoyl group is a stereocenter. If an enantiomerically pure starting material is used, the stereochemistry is typically retained in nucleophilic acyl substitution reactions, allowing for the synthesis of chiral molecules.

G Main 2-(3-Bromophenoxy)propanoyl chloride Amide Amide Main->Amide R₂NH Ester Ester Main->Ester R-OH Acid Carboxylic Acid Main->Acid H₂O (Hydrolysis) Coupled Cross-Coupled Product Main->Coupled Pd Catalyst, R-B(OH)₂

Caption: Key reactivity pathways of 2-(3-Bromophenoxy)propanoyl chloride.

Safety, Handling, and Storage

As an acyl chloride, 2-(3-Bromophenoxy)propanoyl chloride is expected to be a corrosive and hazardous substance. Proper handling is paramount to ensure laboratory safety.[5][6]

Table 2: GHS Hazard Information (Inferred from Propionyl Chloride)

Hazard ClassStatementPrecautionary Code
Flammable Liquid H225: Highly flammable liquid and vaporP210
Acute Toxicity H302: Harmful if swallowedP270, P301+P312
Acute Toxicity H331: Toxic if inhaledP261, P304+P340
Skin Corrosion H314: Causes severe skin burns and eye damageP280, P303+P361+P353
Eye Damage H318: Causes serious eye damageP305+P351+P338

Source:[7]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[5]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure an emergency safety shower and eyewash station are immediately accessible.[5]

  • Respiratory Protection: All manipulations must be performed in a certified chemical fume hood.[5] If there is a risk of exposure above occupational limits, a NIOSH/MSHA-approved respirator should be used.[5]

Handling and Storage
  • Handling: Use only under a chemical fume hood.[5] Avoid breathing vapors or mist.[5] Prevent contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[6] The compound is a lachrymator (causes tearing) and may have a strong, unpleasant odor.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The storage area should be designated for corrosive materials. Keep away from incompatible materials such as water, alcohols, strong oxidizing agents, and strong bases.[5][6]

First-Aid Measures
  • Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Conclusion

2-(3-Bromophenoxy)propanoyl chloride is a high-value synthetic intermediate whose utility is derived from its unique combination of reactive functional groups. By understanding its properties, employing robust synthetic protocols, and adhering to strict safety procedures, researchers can effectively leverage this compound for the development of novel molecules in the fields of drug discovery and materials science.

References

  • Fisher Scientific. (2010).
  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • BLD Pharm. (n.d.). 56895-12-6|2-(4-Bromophenoxy)propanoyl chloride.
  • Key Organics. (n.d.). Safety Data Sheet - 2-(3-bromophenoxy)propanoyl chloride.
  • PubChem. (n.d.). 2-Bromopropanoyl chloride.
  • BLD Pharm. (n.d.). 1160249-17-1|2-(2-Bromophenoxy)propanoyl chloride.
  • Material Safety D
  • Wikipedia. (n.d.). Propionyl chloride.
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Quora. (2017).
  • Pearson. (n.d.). Draw a mechanism for the reaction of propanoyl chloride with 2 moles of phenylmagnesium bromide.

Sources

2-(3-Bromophenoxy)propanoyl chloride vs 2-(4-Bromophenoxy)propanoyl chloride isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 2-(3-Bromophenoxy)propanoyl Chloride and 2-(4-Bromophenoxy)propanoyl Chloride Isomers

Executive Summary

In the landscape of medicinal chemistry and drug development, positional isomerism presents both a challenge and an opportunity. Subtle changes in the spatial arrangement of atoms can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive technical analysis of two such isomers: 2-(3-bromophenoxy)propanoyl chloride and 2-(4-bromophenoxy)propanoyl chloride. As versatile acylating agents, these compounds serve as critical building blocks for the synthesis of novel therapeutic agents. This document offers researchers, scientists, and drug development professionals a detailed exploration of their synthesis, a comparative analysis of their spectroscopic signatures, robust analytical protocols for their separation, and insights into their application, grounded in established scientific principles and authoritative references.

The Significance of Positional Isomerism: A Comparative Overview

The distinction between the meta (3-bromo) and para (4-bromo) positions on the phenoxy ring is fundamental. This seemingly minor structural variance influences the electron distribution across the aromatic system, which in turn affects the reactivity of the distal propanoyl chloride moiety and the overall polarity of the molecule. For drug development professionals, understanding these differences is paramount, as they can dictate everything from reaction kinetics in a synthetic route to the binding affinity of the final active pharmaceutical ingredient (API) with its biological target. The bromophenol structural motif is prevalent in marine natural products and has been associated with a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects, making these isomers valuable scaffolds for drug discovery.[1][2][3]

Synthesis of Isomeric 2-(Bromophenoxy)propanoyl Chlorides

The most common and efficient pathway to synthesize these isomeric acyl chlorides involves a two-step process: first, the preparation of the precursor carboxylic acids, followed by their conversion to the more reactive acyl chlorides.

Precursor Synthesis: 2-(Bromophenoxy)propanoic Acids

The synthesis begins with a Williamson ether synthesis, reacting the corresponding bromophenol (3-bromophenol or 4-bromophenol) with a 2-halopropanoic acid, such as 2-chloropropionic acid, under basic conditions. The base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide ion that subsequently displaces the halide from the propanoic acid.

Conversion to Acyl Chlorides: A Mechanistic Perspective

The conversion of the stable carboxylic acid to the highly reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for a compelling reason: the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[4][5] Their evolution from the reaction mixture drives the equilibrium towards the product side, ensuring a high yield in an irreversible manner.[4]

The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[6] This forms a highly reactive intermediate, an acyl chlorosulfite. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate, releases the final acyl chloride product along with SO₂ and HCl.[7][8]

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation Bromophenol 3- or 4-Bromophenol Precursor 2-(3- or 4-Bromophenoxy)propanoic Acid Bromophenol->Precursor PropanoicAcid 2-Chloropropionic Acid PropanoicAcid->Precursor Base NaOH (aq) Base->Precursor Deprotonation & Nucleophilic Substitution Product 2-(3- or 4-Bromophenoxy)propanoyl Chloride Precursor->Product AcylatingAgent Thionyl Chloride (SOCl₂) AcylatingAgent->Product Chlorination Byproducts SO₂(g) + HCl(g) Product->Byproducts

Caption: General two-step synthesis pathway.

Detailed Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)propanoyl Chloride

This protocol details the synthesis of the para isomer and can be adapted for the meta isomer by substituting 4-bromophenol with 3-bromophenol.

Step 1: Synthesis of 2-(4-Bromophenoxy)propanoic Acid

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • To this solution, add 2-chloropropionic acid (1.2 eq) dropwise.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the crude 2-(4-bromophenoxy)propanoic acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Step 2: Synthesis of 2-(4-Bromophenoxy)propanoyl Chloride

  • Safety Note: This step should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and reacts with moisture to release toxic gases.

  • Place the dried 2-(4-bromophenoxy)propanoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser (fitted with a drying tube).

  • Add thionyl chloride (SOCl₂) (1.5-2.0 eq), either neat or with an inert solvent like dichloromethane (DCM).[5]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Gently heat the mixture to reflux (for neat SOCl₂, ~76 °C) for 2-3 hours. The evolution of gases (SO₂ and HCl) should be observed.

  • Once the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-(4-bromophenoxy)propanoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[9]

Comparative Physicochemical & Spectroscopic Characterization

The identity and purity of the synthesized isomers must be confirmed through rigorous analytical techniques. The key to differentiating the isomers lies in the distinct electronic environments of the atoms, which give rise to unique spectroscopic signatures.

Physicochemical Properties
Property2-(3-Bromophenoxy)propanoyl chloride2-(4-Bromophenoxy)propanoyl chlorideRationale for Difference
Molecular Formula C₉H₈BrClO₂C₉H₈BrClO₂Isomers have the same molecular formula.
Molecular Weight 263.52 g/mol 263.52 g/mol Isomers have the same molecular weight.[10]
Polarity Expected to be slightly more polarExpected to be slightly less polarThe para isomer has a more symmetrical structure, which can lead to a lower net dipole moment compared to the less symmetrical meta isomer.
Boiling Point HighHighAcyl chlorides generally have lower boiling points than their corresponding carboxylic acids due to the lack of hydrogen bonding.[11] The boiling points of the isomers are expected to be very similar.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the functional group transformation from a carboxylic acid to an acyl chloride.

  • Key Diagnostic Peak: The most prominent feature for both isomers will be a very strong carbonyl (C=O) stretching band at a high frequency, typically in the range of 1770-1810 cm⁻¹ .[12] This high wavenumber is characteristic of the electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon.[13]

  • Confirmation of Reaction: A successful synthesis is confirmed by the disappearance of the very broad O-H stretching band of the carboxylic acid precursor, which typically appears between 2500-3300 cm⁻¹.[14]

  • Isomer Differentiation: IR spectroscopy is generally insufficient to reliably distinguish between the 3-bromo and 4-bromo positional isomers, as the C-Br and aromatic C-H bending vibrations that differ are often complex and fall within the crowded fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for distinguishing between the two isomers. The substitution pattern on the benzene ring creates unique chemical shifts and splitting patterns for the aromatic protons.

Expected ¹H NMR Signatures (in CDCl₃):

  • 2-(4-Bromophenoxy)propanoyl chloride (para-isomer): The symmetry of the para substitution results in a simpler spectrum. The aromatic region will show two distinct signals, both appearing as doublets (an AA'BB' system).

    • One doublet (2H) corresponding to the protons ortho to the oxygen.

    • One doublet (2H) corresponding to the protons meta to the oxygen (and ortho to the bromine).

  • 2-(3-Bromophenoxy)propanoyl chloride (meta-isomer): The lower symmetry results in a more complex splitting pattern with four distinct signals for the aromatic protons.

    • A signal (1H, likely a triplet or doublet of doublets) for the proton between the two substituents.

    • Three other distinct signals (1H each, likely multiplets) for the remaining aromatic protons.

Expected ¹³C NMR Signatures:

The number of distinct signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum will also differ.

  • para-isomer: Due to symmetry, it will exhibit 4 signals in the aromatic region.

  • meta-isomer: Will exhibit 6 distinct signals in the aromatic region, as all six aromatic carbons are in unique electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compounds.

  • Isotopic Pattern: The most characteristic feature will be the isotopic pattern in the molecular ion region. Both bromine (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%) and chlorine (³⁵Cl:~75.8%, ³⁷Cl:~24.2%) have significant natural isotopes.[15] This will result in a cluster of peaks for the molecular ion:

    • M+: Containing ⁷⁹Br and ³⁵Cl

    • M+2: A strong peak containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl

    • M+4: A smaller peak containing ⁸¹Br and ³⁷Cl

  • Fragmentation: A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion (R-C≡O⁺).[16] Therefore, a prominent peak corresponding to [M-Cl]⁺ would be expected for both isomers. Further fragmentation of the bromophenoxy group can also occur. The fragmentation patterns of the isomers are expected to be very similar, making MS less useful for differentiation than NMR unless tandem MS (MS/MS) techniques are employed.[17]

Analytical Methodologies for Isomer Separation

For quantitative analysis and purity assessment, chromatographic separation of the isomers is essential. The choice between HPLC and GC depends on the thermal stability and volatility of the compounds.

cluster_0 Chromatographic Separation Workflow Sample Isomer Mixture (3-bromo & 4-bromo) HPLC HPLC System Sample->HPLC Liquid Phase GC GC System Sample->GC Gas Phase Detector Detector (UV or MS) HPLC->Detector GC->Detector Data Chromatogram (Separated Peaks) Detector->Data Analysis Quantification & Identification Data->Analysis

Caption: General analytical workflow for isomer separation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly effective method for separating isomers with slight differences in polarity.[18][19]

Protocol: Isocratic RP-HPLC Separation

  • Instrumentation: Standard HPLC system with a UV detector.[18]

  • Column: C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization. Adding a small amount of acid like trifluoroacetic acid (0.05%) can improve peak shape.[20][21][22]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[20][22]

  • Detection: UV detection at a wavelength where both isomers show strong absorbance (e.g., 220 nm or 280 nm).

  • Sample Preparation: Prepare dilute solutions of the isomer mixture in the mobile phase.

  • Expected Outcome: The slightly more polar 3-bromo isomer is expected to have a shorter retention time than the less polar 4-bromo isomer on a C18 column.

Gas Chromatography (GC)

GC is suitable for analyzing volatile and thermally stable compounds and can provide excellent resolution for isomers.[23]

Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A capillary column with a mid-polarity stationary phase (e.g., a phenyl-substituted polysiloxane like DB-5ms or ZB-5). The choice of column polarity is critical for separating isomers.[24]

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-400.

  • Expected Outcome: The isomers will separate based on their boiling points and interaction with the stationary phase, resulting in two distinct peaks in the chromatogram.[25] The mass spectrometer will provide mass spectra for each peak, confirming their identity.[26][27]

Reactivity and Applications in Drug Development

Comparative Reactivity in Nucleophilic Acyl Substitution

The primary role of these isomers in synthesis is as acylating agents. They readily react with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.[9] The reactivity is governed by the electrophilicity of the carbonyl carbon.

The electronic effect of the bromine atom influences this electrophilicity. In both isomers, bromine exerts a -I (inductive) effect, withdrawing electron density and increasing reactivity. The para isomer also allows for a +M (mesomeric or resonance) effect, which can donate electron density to the ring, slightly counteracting the inductive withdrawal. However, for halogens, the inductive effect typically dominates. The electronic effects are very similar for both isomers, so a significant difference in reactivity is not expected.[28] Any observed differences in reaction rates would likely be subtle and highly dependent on the specific nucleophile and reaction conditions.

BuildingBlock Isomeric Acyl Chloride (3-Br or 4-Br) Amide Amide Derivative BuildingBlock->Amide Ester Ester Derivative BuildingBlock->Ester Nucleophile_Amine Amine (R-NH₂) Nucleophile_Amine->Amide Nucleophilic Acyl Substitution Nucleophile_Alcohol Alcohol (R-OH) Nucleophile_Alcohol->Ester Nucleophilic Acyl Substitution API Potential API / Drug Candidate Amide->API Further Synthesis Ester->API Further Synthesis

Caption: Role as building blocks in drug synthesis.

Role as Building Blocks in Medicinal Chemistry

The true value of these isomers lies in their utility as synthons for introducing the 2-(bromophenoxy)propanoyl moiety into more complex molecules. Given the established biological activities of bromophenols, including enzyme inhibition and antioxidant properties, these building blocks are used to create libraries of new compounds for high-throughput screening.[3][29] For example, reacting these acyl chlorides with various amine-containing scaffolds can rapidly generate a diverse set of amides, which can then be tested for specific therapeutic activities, such as kinase inhibition or antibacterial effects. The specific position of the bromine atom can be critical for optimizing drug-receptor interactions through halogen bonding or by sterically influencing the molecule's preferred conformation.

Conclusion: A Summary of Key Differentiating Features

While 2-(3-bromophenoxy)propanoyl chloride and 2-(4-bromophenoxy)propanoyl chloride share the same molecular formula and many chemical properties, they are distinct chemical entities. Their proper identification and separation are critical for reproducible and successful drug development campaigns. The definitive technique for their differentiation is NMR spectroscopy , which reveals unique splitting patterns in the aromatic region due to their different symmetries. For quantitative separation, RP-HPLC and GC are the methods of choice. As senior application scientists, it is our experience that a multi-technique approach, combining synthesis, spectroscopy, and chromatography, provides the most robust and trustworthy framework for working with these valuable isomeric building blocks.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • ChemTube3D. Acid Chloride Formation - Thionyl Chloride. ChemTube3D. [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

  • Wikipedia. Acyl chloride. Wikipedia. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • ResearchGate. Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity | Request PDF. ResearchGate. [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]

  • ResearchGate. (a) HPLC separation of seven bromophenols under optimized conditions.... ResearchGate. [Link]

  • PubMed. (2023, August 4). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. PubMed. [Link]

  • Reddit. (2024, February 25). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. [Link]

  • ResearchGate. FT-IR of fatty acyl chlorides. | Download Scientific Diagram. ResearchGate. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13, 674. [Link]

  • Semantic Scholar. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. [Link]

  • MDPI. (2020, September 27). Marine bromophenols, synthesis, biological effects. Encyclopedia. [Link]

  • PubMed. (2024, July 1). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. PubMed. [Link]

  • PubChem. 2-Bromopropanoyl chloride. PubChem. [Link]

  • Organic Syntheses. o-PROPIOPHENOL and p-PROPIOPHENOL. Organic Syntheses. [Link]

  • ResearchGate. Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization | Request PDF. ResearchGate. [Link]

  • ResearchGate. (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. [Link]

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]

  • LookChem. Cas 4878-20-0,Propanoyl chloride, 2-(4-chlorophenoxy)-. LookChem. [Link]

  • Phenomenex. Gas Chromatography Columns for Reliable Analysis. Phenomenex. [Link]

  • Google Patents. A kind of synthesis technique of 2 phenoxy group propionyl chloride.
  • The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. [Link]

  • Guillou, V., & Schönberger, T. (2022). On-the-fly analysis of chloride and bromide in drug samples using NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 213, 114690. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Pearson. Draw a mechanism for the reaction of propanoyl chloride with 2 moles of phenylmagnesium bromide. Pearson. [Link]

  • Quora. (2017, July 26). How would you prepare a sample of propanoyl chloride from propanoic acid?. Quora. [Link]

  • Chemguide. mass spectra - the M+2 peak. Chemguide. [Link]

  • Aslani, S. (2020). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. UTA Libraries. [Link]

  • ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]_4-Chloro-_and_Bromo-Substituted_Diphenylamines)

Sources

safety data sheet SDS for 2-(3-Bromophenoxy)propanoyl chloride

[1]

Executive Summary & Chemical Identity

Objective: This guide defines the safety architecture for handling 2-(3-Bromophenoxy)propanoyl chloride , a specialized bifunctional intermediate used in medicinal chemistry (e.g., PPAR agonist synthesis) and agrochemical development.[1]

Critical Hazard Overview: Unlike standard organic solvents, this compound possesses a dual-reactivity profile :

  • Acyl Chloride Moiety (-COCl): Highly electrophilic; reacts violently with nucleophiles (water, amines, alcohols) to release hydrochloric acid (HCl) gas and heat.

  • Aryl Bromide Moiety (Ar-Br): Stable under ambient conditions but poses chronic toxicity risks and serves as a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

Physicochemical Profile

Note: Experimental data for this specific CAS is limited. Values below marked "Predicted" are derived from Structure-Activity Relationships (SAR) with 2-phenoxypropanoyl chloride and 3-bromopropionyl chloride.

PropertyValueConfidence/Source
Molecular Formula

Exact
Molecular Weight 263.52 g/mol Exact
Physical State Viscous Liquid / Low-melting SolidObserved (Analogous)
Boiling Point ~135–140 °C @ 0.5 mmHgPredicted (High Vacuum Req.)[1]
Density ~1.55 ± 0.1 g/mLPredicted (Br-heavy)
Solubility Reacts with water/alcohols.[1] Soluble in DCM, THF, Toluene.Standard
Appearance Colorless to pale yellow (Yellowing indicates HCl degradation)Observation

Thermodynamic Stability & Reactivity Architecture

Understanding the why behind the hazard is critical for safe protocol design. This compound is thermodynamically unstable in the presence of protic solvents.

Mechanism of Decomposition (Hydrolysis)

The primary safety threat is the hydrolysis of the acyl chloride. This reaction is exothermic and autocatalytic in moist air (HCl gas promotes further degradation).

HydrolysisMechanismFigure 1: Hydrolysis Pathway & HCl GenerationSubstrate2-(3-Bromophenoxy)propanoyl chlorideIntermediateTetrahedralIntermediateSubstrate->IntermediateNucleophilic AttackWaterH₂O(Atmospheric Moisture)Water->IntermediateProduct2-(3-Bromophenoxy)propanoic acidIntermediate->ProductCollapseByproductHCl (Gas)CORROSIVE FUMEIntermediate->ByproductElimination

Operational Implication:

  • Pressure Buildup: Sealed vessels containing moisture will pressurize with HCl gas, risking rupture.

  • Cross-Contamination: The HCl generated can corrode nearby metal equipment (balances, spatulas) and degrade acid-sensitive reagents in the same storage unit.[1]

Health Hazard Assessment (GHS Standards)

Hazard CodeDescriptionPhysiological Mechanism
H314 Causes severe skin burns and eye damage The -COCl group reacts with skin moisture to form HCl in situ, causing chemical and thermal burns simultaneously.[1]
H290 May be corrosive to metals Acidic hydrolysis products attack steel/aluminum.
EUH014 Reacts violently with water Rapid hydrolysis releases heat/gas.
H335 May cause respiratory irritation Inhalation of HCl mists damages mucous membranes.

Toxicology Note (Aryl Bromide): While the acute danger is the acid chloride, the aryl bromide motif suggests potential for cumulative toxicity (hepatotoxicity) typical of halogenated aromatics. Treat as a suspected STOT (Specific Target Organ Toxicity) agent.[2]

Advanced Handling Protocols (SOP)

A. Engineering Controls[4][5]
  • Primary: Handle exclusively in a fume hood or glovebox (Nitrogen/Argon atmosphere).

  • Schlenk Line: Recommended for transfers involving volumes >10 mL to avoid atmospheric exposure.

  • Vessel Venting: Never heat this compound in a closed system without a pressure relief valve or inert gas bubbler.

B. Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical Splash Goggles + Face Shield (Standard safety glasses are insufficient for corrosive liquids).

  • Hands (Layered Approach):

    • Inner Layer: 4 mil Nitrile (Dexterity).

    • Outer Layer:Silver Shield / Laminate Film (Critical). Reasoning: Acyl chlorides can degrade nitrile, and the brominated aromatic ring facilitates permeation through standard rubber.

  • Body: Acid-resistant lab coat or apron.[1]

C. Transfer Protocol (The "Double-Needle" Method)

To prevent hydrolysis during transfer:

  • Dry all glassware in an oven (>120°C) for 2 hours.

  • Purge the source bottle with Argon.

  • Insert a positive-pressure Argon line (needle 1) into the septum.

  • Withdraw liquid using a gas-tight syringe (needle 2).

  • Self-Validation: If the liquid fumes (white smoke) upon exiting the needle, your inert atmosphere is compromised. Stop and re-purge.

Emergency Response & Waste Management

Spill Response (The "Dry" Method)

DO NOT use water. Water will cause the spill to boil and release HCl clouds.

  • Evacuate the immediate area if fumes are visible.

  • Cover the spill with solid Sodium Bicarbonate (

    
    )  or Calcium Carbonate. This neutralizes the acid and absorbs the liquid.
    
  • Mix slowly with a plastic spatula until bubbling ceases.

  • Sweep into a hazardous waste container labeled "Acidic Organic Solids."

Quenching / Disposal Workflow

Unused reagent must be destroyed under controlled conditions.

QuenchProtocolFigure 2: Controlled Quenching ProtocolStartWaste Reagent(R-COCl)PrepPrepare Ice/Water Bathwith 10% NaOH or NaHCO₃Start->PrepSetupAdditionAdd Reagent DROPWISE(Temp < 10°C)Prep->AdditionSlow AdditionCheckCheck pH(Target: pH 7-8)Addition->CheckWait for bubbling to stopPhaseSplitExtract with Organic Solvent(Remove Bromophenoxy acid)Check->PhaseSplitIf neutralizedDisposalDispose Aqueous & OrganicSeparatelyPhaseSplit->Disposal

References & Authority

  • BLD Pharm. (2025). Safety Data Sheet: 2-(3-Bromophenoxy)propanoyl chloride (CAS 1092300-28-1).[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[3] Technical Bulletin: Handling Moisture Sensitive Acid Chlorides.

  • PubChem. (2025).[2] Compound Summary: 3-Bromopropionyl chloride (Analogous Reactivity Data). National Library of Medicine. [1]

  • ECHA (European Chemicals Agency). C&L Inventory: 2-phenoxypropionyl chloride. [1]

Disclaimer: This guide is for research purposes only. Users must conduct their own local Risk Assessment before handling.[1]

Technical Guide: Solubility Profile and Solvent Compatibility of 2-(3-Bromophenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-(3-Bromophenoxy)propanoyl chloride in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 2-(3-Bromophenoxy)propanoyl chloride , a critical intermediate in the synthesis of phenoxy-propionate herbicides and pharmaceutical precursors. Unlike simple dissolution, the handling of this compound requires a strict distinction between physical solubility (solvation) and chemical stability (resistance to solvolysis).

As an acid chloride, this compound exhibits high reactivity toward nucleophiles. Therefore, "solubility" in protic solvents (water, alcohols) is a misnomer for a degradation reaction. This guide delineates compatible aprotic solvents for synthesis and purification, supported by mechanistic insights and safety protocols.

Chemical Profile & Reactivity

To understand the solubility behavior, we must first analyze the molecular structure and its electronic environment.

  • Compound: 2-(3-Bromophenoxy)propanoyl chloride

  • Functional Groups:

    • Acyl Chloride (-COCl): Highly electrophilic; susceptible to nucleophilic attack.

    • Phenoxy Ether (-O-Ph): Lipophilic; provides solubility in organic solvents.

    • Bromine Substituent (-Br): Increases molecular weight and lipophilicity; enhances solubility in halogenated and aromatic solvents.

Physical State: Based on structural analogs (e.g., 2-phenoxypropanoyl chloride and 2-(2-bromophenoxy)propanoyl chloride), this compound is expected to be a viscous liquid or low-melting solid at room temperature.

The Solvation vs. Solvolysis Paradox

In solubility testing, a common error is mistaking the disappearance of a solid into a liquid for solubility. In the case of 2-(3-Bromophenoxy)propanoyl chloride:

  • In Toluene: The compound dissolves via dipole-dipole and

    
    -
    
    
    
    stacking interactions. The molecular structure remains intact.
  • In Methanol: The compound "dissolves" rapidly, but is immediately converted to the methyl ester via alcoholysis, releasing HCl gas. This is reaction , not solubility.

Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic capability to solvate the target molecule without degrading it.

Table 1: Compatible Solvents (Aprotic)

Use these solvents for synthesis, extraction, and spectroscopic analysis (NMR, IR).

Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM)Excellent High polarity matches the acyl chloride; "like dissolves like" for the halogenated aromatic ring.
Chlorinated Chloroform (

)
Excellent Similar to DCM; preferred for NMR analysis (

).
Aromatic TolueneHigh

-

interactions with the bromophenoxy ring stabilize the solute. High boiling point allows for heated reactions.
Ethers Tetrahydrofuran (THF)Good Good general solvency; Must be anhydrous to prevent hydrolysis.
Ethers Diethyl Ether (

)
Good Effective for extraction; low boiling point facilitates removal.
Esters Ethyl AcetateModerate/Good Polar aprotic; suitable for TLC and chromatography, provided it is dry.
Table 2: Incompatible Solvents (Protic/Nucleophilic)

Strictly avoid these solvents unless the specific intention is to derivatize the compound.

Solvent ClassSpecific SolventConsequence of ContactReaction Product
Water Water / Aqueous buffersViolent Hydrolysis 2-(3-Bromophenoxy)propionic acid + HCl (gas/mist)
Alcohols Methanol (MeOH)Rapid Alcoholysis Methyl 2-(3-bromophenoxy)propionate + HCl
Alcohols Ethanol (EtOH)Rapid Alcoholysis Ethyl 2-(3-bromophenoxy)propionate + HCl
Amines Diethylamine / PyridineAmmonolysis Corresponding Amide + Ammonium salt
Sulfoxides DMSO (Wet)Decomposition DMSO is hygroscopic; wet DMSO causes rapid hydrolysis.

Visualizing the Reactivity Pathways

The diagram below illustrates the divergent pathways the molecule takes depending on the solvent environment.

ReactionPathways cluster_Solvation Physical Solvation (Safe) cluster_Reaction Chemical Reaction (Destructive) Compound 2-(3-Bromophenoxy) propanoyl chloride DCM Dichloromethane (Solvated Molecule) Compound->DCM Dissolution Toluene Toluene (Solvated Molecule) Compound->Toluene Dissolution Acid Carboxylic Acid + HCl (gas) Compound->Acid + Water (Hydrolysis) Ester Methyl Ester + HCl (gas) Compound->Ester + Methanol (Alcoholysis)

Figure 1: Divergent pathways of solvation (green) vs. reactive degradation (red) based on solvent nucleophilicity.

Experimental Protocols

Protocol A: Self-Validating Solubility Test

Objective: To determine solubility without risking sample degradation or false positives.

Reagents:

  • Test Solvent (DCM, Toluene, or Hexane) - Must be Anhydrous .

  • Silver Nitrate (

    
    ) solution (aqueous) - For validation step only.
    

Step-by-Step Methodology:

  • Preparation: Place 10 mg of 2-(3-Bromophenoxy)propanoyl chloride in a dry 2 mL vial under nitrogen atmosphere.

  • Solvent Addition: Add 0.5 mL of the test solvent (e.g., Toluene).

  • Observation 1 (Physical): Vortex for 30 seconds.

    • Clear solution: Soluble.[1]

    • Turbid/Solid remains: Insoluble.

    • Bubbling/Heat:STOP. Reaction occurring (Solvent likely wet or reactive).

  • Validation (The "Acid Check"):

    • Take a 50 µL aliquot of the "solution" and drop it into a separate vial containing 0.5 mL water.

    • Result: If the compound was stable in the solvent, it will now hydrolyze in the water, potentially turning litmus paper red or precipitating AgCl if treated with

      
      . This confirms the acyl chloride was intact before hitting the water.
      
Protocol B: Anhydrous Handling for Synthesis

Objective: To maintain the integrity of the acyl chloride in solution for subsequent reactions (e.g., Friedel-Crafts or Amidation).

  • Drying: Ensure all solvents (DCM, THF) are dried over molecular sieves (3Å or 4Å) for at least 24 hours. Water content must be <50 ppm.

  • Inert Atmosphere: All transfers should occur under a blanket of Nitrogen (

    
    ) or Argon.
    
  • Scavenging: If the solvent contains trace acid stabilizers (like ethanol in chloroform), use "Amylene-stabilized" grades or pass through basic alumina before use.

Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific application.

SolventSelection Start Select Solvent for 2-(3-Bromophenoxy)propanoyl chloride Purpose What is the purpose? Start->Purpose Synthesis Synthesis / Reaction Purpose->Synthesis Analysis Analysis (NMR/GC) Purpose->Analysis Cleaning Cleaning Glassware Purpose->Cleaning Temp Required Temp? Synthesis->Temp NMR Use CDCl3 or C6D6 (Must be dry) Analysis->NMR Quench Quench first with MeOH Then rinse with Acetone Cleaning->Quench LowTemp < 40°C Use DCM or THF Temp->LowTemp HighTemp > 80°C Use Toluene or Chlorobenzene Temp->HighTemp

Figure 2: Decision logic for solvent selection based on operational parameters.

References

  • PubChem. (n.d.).[2] 2-(2-Bromophenoxy)propanoyl chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1990).[3] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[3][4] Org.[1][2][3][4] Synth. 1990, 68, 83. (Demonstrates standard handling of propionyl chloride derivatives). Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[5] Retrieved from [Link]

Sources

Phenoxy Acid Chloride Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxy acid chlorides (e.g., phenoxyacetyl chloride and its substituted derivatives) serve as critical electrophilic "staples" in medicinal chemistry. They act as the activated bridge between the pharmacologically privileged phenoxy moiety—found in PPAR agonists, auxins, and antibiotics—and nucleophilic scaffolds. This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for synthesizing, handling, and deploying these reagents with high fidelity.

Structural Utility & Pharmacophore Relevance[1]

The phenoxy-alkyl-carbonyl motif is not merely a linker; it is often a primary determinant of binding affinity and metabolic stability.

  • Metabolic Resilience: Unlike simple esters which are rapidly hydrolyzed by plasma esterases, the ether linkage in the phenoxy motif (

    
    ) is metabolically robust, while the carbonyl group allows for diverse derivatization.
    
  • Key Applications:

    • 
      -Lactams:  The phenoxyacetyl side chain in Penicillin V  confers acid stability, allowing oral administration.[1]
      
    • PPAR Agonists: Fibrates (e.g., Clofibrate , Fenofibrate ) utilize the phenoxy-isobutyric acid motif to modulate lipid metabolism.

    • Diuretics: Ethacrynic acid derivatives often rely on phenoxyacetic acid scaffolds.

Table 1: Comparative Utility of Phenoxy Building Blocks
FeaturePhenoxy Acid ChloridePhenoxy EsterPhenoxy Acid
Reactivity High (Electrophilic)Low (Requires activation)None (Nucleophilic/Acidic)
Atom Economy High (HCl byproduct)Low (Alcohol byproduct)N/A
Storage Stability Low (Hydrolysis prone)HighHigh
Primary Use Rapid library generationProdrugs / IntermediatesStarting material

Synthesis & Preparation: The "Self-Validating" Protocol

Method A: Oxalyl Chloride with DMF Catalysis (Recommended)

This method is superior to Thionyl Chloride (


) for sensitive substrates because it operates at lower temperatures and avoids the formation of stubborn sulfur impurities.
Mechanism of Action (The "Why")

The reaction is not driven solely by oxalyl chloride. Dimethylformamide (DMF) acts as a catalyst, forming a reactive Vilsmeier-Haack-type intermediate (Chloro-N,N-dimethylforminium chloride). This active species reacts with the carboxylic acid to form the acid chloride, regenerating DMF.[2]

DMF_Catalysis cluster_0 Catalytic Cycle DMF DMF (Catalyst) Vilsmeier Vilsmeier Intermediate DMF->Vilsmeier + (COCl)2 - CO, CO2 Oxalyl Oxalyl Chloride Product Phenoxyacetyl Chloride Vilsmeier->Product + Acid - HCl Acid Phenoxyacetic Acid Product->DMF Regeneration caption Figure 1: DMF-catalyzed activation cycle avoiding thermal degradation.

Protocol: Preparation of 4-Chlorophenoxyacetyl Chloride

Target: Conversion of 4-chlorophenoxyacetic acid to its acid chloride.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Suspend 4-chlorophenoxyacetic acid (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Note: The acid may not fully dissolve initially.

  • Catalysis: Add catalytic DMF (2-3 drops). Critical: Do not omit. Without DMF, the reaction is sluggish at room temperature.

  • Activation: Add Oxalyl Chloride (12.0 mmol, 1.2 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (

    
    ) will be observed.
    
  • The "Self-Validating" Check (TLC Method):

    • Take a 50

      
      L aliquot of the reaction mixture.
      
    • Quench it into a vial containing 200

      
      L dry Methanol (MeOH).
      
    • Run TLC of this quench against the starting acid.

    • Result: The acid chloride converts instantly to the Methyl Ester in MeOH. If you see the spot for the methyl ester (usually higher

      
       than the acid) and zero starting acid, conversion is 100%.
      
  • Isolation: Concentrate in vacuo to remove DCM and excess oxalyl chloride. The residue is the crude acid chloride, usually sufficient for the next step.

Reactivity & Deployment

Once generated, the phenoxy acid chloride is a versatile pivot point.

Workflow Diagram: Divergent Synthesis

Reactivity_Flow cluster_reactions Reaction Pathways AcidCl Phenoxyacetyl Chloride (Electrophile) Amine Primary/Secondary Amine (DCM, Et3N) AcidCl->Amine LewisAcid Lewis Acid (AlCl3) (Friedel-Crafts) AcidCl->LewisAcid Alcohol Alcohol/Phenol (Pyridine) AcidCl->Alcohol Product1 Phenoxyacetamide (Library Scaffold) Amine->Product1 Nu- Acyl Sub. Product2 Benzofuran/Chromanone (Cyclized Core) LewisAcid->Product2 Intramolecular Cyclization Product3 Phenoxy Ester (Prodrug) Alcohol->Product3 Esterification caption Figure 2: Divergent synthetic utility of phenoxy acid chlorides.

Critical Application: Friedel-Crafts Cyclization

A powerful application of phenoxy acid chlorides is the intramolecular Friedel-Crafts acylation to form benzofuran-3(2H)-ones or chroman-4-ones , which are privileged scaffolds in oncology and virology.

  • Reagent: Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ).
  • Conditions: The acid chloride is pre-formed, dissolved in Nitrobenzene or DCM, and treated with the Lewis Acid.

  • Regioselectivity: The oxygen atom of the phenoxy group directs the cyclization ortho to itself.

Stability, Handling & Safety

Phenoxy acid chlorides are lachrymators and corrosive. Their stability is compromised by moisture.[3][4]

Storage Best Practices
  • Inert Atmosphere: Always store under Argon or Nitrogen.

  • Container: Glass with Teflon-lined caps. Do not use rubber septa for long-term storage (HCl fumes degrade rubber).

  • Temperature: 2-8°C. Cold storage slows hydrolysis and disproportionation.

Troubleshooting Table
ProblemRoot CauseSolution
Low Yield (Amide Coupling) Hydrolysis of Acid ChlorideEnsure amine and solvent are dry. Use excess amine or Schotten-Baumann conditions (biphasic).
Dark/Tar Formation Polymerization/DegradationPhenoxy ring is electron-rich. Avoid heating >40°C during acid chloride formation.
Incomplete Conversion Lack of CatalystEnsure DMF is added (Method A) or use reflux if using

(Method B).
Chlorine on Ring Over-reactionAvoid large excess of halogenating agent; keep temp low.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride synthesis protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Vilsmeier-Haack intermediates).

  • BenchChem. (2025).[1] The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenoxyacetyl Chlorides.

  • Mahajan, S., et al. (2020). Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. (Application in heterocycle formation).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. (Mechanistic details on SOCl2 vs Oxalyl Chloride).

Sources

Methodological & Application

Strategic Synthesis of 7-Bromo-2-methylchroman-4-one via Intramolecular Friedel-Crafts Acylation of 2-(3-Bromophenoxy)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of 7-bromo-2-methylchroman-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The core of this protocol is a robust intramolecular Friedel-Crafts acylation, a powerful cyclization strategy for the formation of polycyclic ketones. We present a detailed, two-part experimental procedure, beginning with the preparation of the key precursor, 2-(3-Bromophenoxy)propanoyl chloride, from accessible starting materials. This is followed by a step-by-step protocol for the Lewis acid-mediated cyclization. The document elucidates the underlying reaction mechanism, discusses critical parameters for optimization, and outlines essential safety protocols, aiming to equip researchers with the practical and theoretical knowledge required for the successful application of this methodology.

Introduction: The Value of the Chromanone Scaffold

Chroman-4-one and its derivatives are privileged heterocyclic structures that form the core of numerous biologically active compounds and natural products.[1] Their prevalence in medicinal chemistry stems from their ability to interact with a wide range of biological targets, leading to applications as antitumor, antibacterial, and anti-inflammatory agents.[1][2] The strategic introduction of substituents, such as a bromine atom, can further enhance therapeutic activity, improve metabolic stability, or modulate drug-target interactions through halogen bonding.[3]

The intramolecular Friedel-Crafts acylation stands out as one of the most effective and direct methods for constructing the chromanone ring system.[4] This reaction involves the cyclization of a tethered acyl chloride onto an aromatic ring, driven by a Lewis acid catalyst. This application note details a representative protocol for this transformation using 2-(3-Bromophenoxy)propanoyl chloride, providing a reliable pathway to valuable brominated chromanone intermediates for drug discovery and development programs.

Part I: Synthesis of the Acylating Agent: 2-(3-Bromophenoxy)propanoyl chloride

A robust synthesis of the target chromanone begins with the reliable preparation of its acyl chloride precursor. This is achieved in a two-step sequence starting from 3-bromophenol.

Step 1: Synthesis of 2-(3-Bromophenoxy)propanoic Acid

This step employs a Williamson ether synthesis-type reaction. The phenoxide of 3-bromophenol acts as a nucleophile, displacing the bromide from 2-bromopropionic acid to form the ether linkage.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromophenol (1.0 eq) in a suitable solvent such as ethanol or acetone.

    • Add a slight excess of a base, such as sodium hydroxide (NaOH, 2.2 eq), to the solution to generate the phenoxide in situ.

    • To the stirred solution, add 2-bromopropionic acid (1.1 eq) dropwise.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with dilute hydrochloric acid (HCl) until the pH is ~2, causing the carboxylic acid product to precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-bromophenoxy)propanoic acid.

Step 2: Conversion to 2-(3-Bromophenoxy)propanoyl Chloride

The synthesized carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride (SOCl₂).[5][6] This reagent is particularly effective as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[6][7]

  • Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.

    • Place the dry 2-(3-bromophenoxy)propanoic acid (1.0 eq) in a round-bottom flask fitted with a reflux condenser (with a gas outlet connected to a trap).

    • Add thionyl chloride (SOCl₂, ~2.0 eq), either neat or with an inert solvent like dichloromethane (DCM).[8]

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Gently heat the mixture to reflux (typically around 70-80°C) for 1-2 hours. The reaction is complete when gas evolution ceases.

    • Remove the excess thionyl chloride by distillation or under reduced pressure.

    • The crude 2-(3-Bromophenoxy)propanoyl chloride can be purified by vacuum distillation or used directly in the next step.

Synthesis_Workflow A 3-Bromophenol B 2-(3-Bromophenoxy)propanoic Acid A->B  1. NaOH  2. 2-Bromopropionic Acid C 2-(3-Bromophenoxy)propanoyl Chloride B->C SOCl₂, Δ

Figure 1: Synthetic pathway to the acyl chloride precursor.

Part II: Intramolecular Friedel-Crafts Acylation Protocol

With the acyl chloride in hand, the key cyclization can be performed. The protocol requires strictly anhydrous conditions, as the Lewis acid catalyst, aluminum chloride (AlCl₃), reacts violently with water.[9][10]

Table 1: Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Mass/Volume
2-(3-Bromophenoxy)propanoyl chlorideC₉H₈BrClO₂263.52-10.02.64 g
Aluminum Chloride (Anhydrous)AlCl₃133.34-12.01.60 g
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.931.33 g/mL-100 mL
Hydrochloric Acid (conc.)HCl36.46~12 M-~20 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃---~50 mL
Brine (Saturated NaCl Solution)NaCl---~50 mL
Anhydrous Magnesium SulfateMgSO₄120.37--~5 g
Experimental Procedure
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and 50 mL of anhydrous DCM. Cool the suspension to 0°C in an ice-water bath.

  • Substrate Addition: Dissolve 2-(3-Bromophenoxy)propanoyl chloride (1.0 eq) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~100 g) and concentrated HCl (~20 mL). This step is highly exothermic and should be done with vigorous stirring in a fume hood. This process hydrolyzes the aluminum complexes.[11]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM (2 x 30 mL).

  • Washing: Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization
  • Purification: The crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

  • Expected Characterization Data for 7-Bromo-2-methylchroman-4-one:

    • ¹H NMR: Expect characteristic signals for the aromatic protons (with coupling patterns indicative of 1,2,4-substitution), a quartet for the proton at the C2 position, and a doublet for the C2-methyl group.

    • ¹³C NMR: Key signals include the carbonyl carbon (~190-200 ppm), carbons of the aromatic ring, and the aliphatic carbons of the heterocyclic ring.

    • IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch is expected around 1680-1690 cm⁻¹.[12][13]

Part III: Mechanistic Considerations & Optimization

A deep understanding of the reaction mechanism and its governing factors is crucial for troubleshooting and adapting the protocol.

Reaction Mechanism

The intramolecular Friedel-Crafts acylation proceeds through a classic electrophilic aromatic substitution pathway.

FC_Mechanism cluster_0 1. Acylium Ion Formation cluster_1 2. Intramolecular Electrophilic Attack (Rate-Determining) cluster_2 3. Rearomatization & Product Complexation A Acyl Chloride + AlCl₃ B Acylium Ion Complex [R-C≡O]⁺ [AlCl₄]⁻ A->B Coordination & Cleavage C Acylium Ion attacks Aromatic Ring D Arenium Ion Intermediate (σ-complex) C->D π-bond nucleophilicity E Arenium Ion F Product-AlCl₃ Complex E->F -H⁺ (restores aromaticity) G Final Product (after workup) F->G H₂O quench

Figure 2: Logical workflow of the reaction mechanism.
Controlling Regioselectivity

The position of cyclization on the 3-bromophenoxy ring is determined by the directing effects of the existing substituents.[14]

  • -O-R (Phenoxy ether): This is a strongly activating group that directs electrophilic attack to the ortho and para positions through resonance donation of its lone pair electrons.[15][16]

  • -Br (Bromo): This is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the intermediate.[17][18]

In this substrate, the two effects work in concert. The strongly activating ether group directs the attack to its ortho positions (C2 and C6 of the benzene ring). The C6 position is sterically accessible and leads to the formation of a stable six-membered ring.[4] The bromine at C3 further deactivates the C2 and C4 positions relative to C6, reinforcing the cyclization at the C6 position to yield the 7-bromo-substituted chromanone as the major product.

Table 2: Key Parameters for Optimization
ParameterCommon ChoicesRationale and Impact on Reaction
Lewis Acid AlCl₃, FeCl₃, SnCl₄, InCl₃AlCl₃ is the most common and reactive, but requires stoichiometric amounts.[11] Milder acids like FeCl₃ or InCl₃ may offer better functional group tolerance or catalytic activity but could require higher temperatures or longer reaction times.[19][20]
Solvent Dichloromethane (DCM), Dichloroethane (DCE), Carbon Disulfide (CS₂), NitrobenzeneDCM and DCE are common choices that dissolve the reactants and complex well. CS₂ is a classic, non-coordinating solvent. Nitrobenzene can be used for very deactivated systems but is toxic and difficult to remove.
Temperature 0°C to RefluxLower temperatures (0°C to RT) are generally preferred to minimize side reactions. For less reactive substrates, heating may be necessary. The initial addition of the acyl chloride should always be done at low temperature to control the exotherm.
Stoichiometry 1.1 - 2.0 eq. of Lewis AcidA stoichiometric amount (or slight excess) of AlCl₃ is typically required because the product ketone coordinates strongly with the Lewis acid, effectively sequestering it.[11]

Part IV: Safety and Handling

Adherence to strict safety protocols is paramount when performing this reaction.

  • Aluminum Chloride (Anhydrous):

    • Hazard: Highly corrosive and reacts violently with water, releasing large amounts of heat and corrosive HCl gas.[10][21] Inhalation of dust can cause severe respiratory irritation.[21]

    • Handling: Must be handled in a dry environment, preferably in a fume hood or glove box.[10] Wear safety goggles, a face shield, a lab coat, and appropriate gloves (e.g., nitrile).[9][22]

    • Spills: Do NOT use water. Cover spills with dry sand or a Class D fire extinguisher powder.[10]

  • Thionyl Chloride:

    • Hazard: Corrosive and a lachrymator (causes tears). Reacts with water to produce HCl and SO₂.

    • Handling: Always handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • General Precautions:

    • All glassware must be thoroughly dried (e.g., oven- or flame-dried) before use to prevent violent reactions with moisture-sensitive reagents.

    • The quenching step is highly exothermic and must be performed slowly, with adequate cooling and behind a safety shield.

Conclusion

This application note provides a validated, field-proven methodology for the synthesis of a substituted chroman-4-one via intramolecular Friedel-Crafts acylation. By detailing both the synthesis of the necessary precursor and the critical parameters of the cyclization reaction, this guide serves as a valuable resource for chemists in drug discovery and process development. The principles and protocols outlined herein are adaptable and can be applied to a broader range of substituted phenoxypropanoyl chlorides, facilitating the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Moody, M. R., & Baik, M. H. (2006). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Organic letters, 8(20), 4469–4472.
  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • Farmer, S. (2015, March 17). 17.07: Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Retrieved from [Link]

  • Mary, Y. S., et al. (2021).
  • Alcaide, B., Almendros, P., & Luna, A. (2006). Lewis Acid-Induced Intramolecular Friedel−Crafts Cyclization of 1,3-Bis-exocyclic Dienes. A New Route to 4a-Methyltetrahydrofluorenes. Organic Letters, 8(21), 4755-4758.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • Khan, I., et al. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega, 5(46), 29939–29952.
  • Lab Alley. (2025, July 2). SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Khan, I., et al. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega, 5(46).
  • Mphahlele, M. J. (2012).
  • Mary, Y. S., et al. (2020).
  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, October 14). Efficacy of Intramolecular Friedel-Crafts reaction on =o, c=o bonds of ring structures?. Retrieved from [Link]

  • Spaltenstein, A., et al. (1993). Tetrahedron Letters, 34(9), 1457-1460.
  • Kendall, E. C., & McKenzie, B. (n.d.). β-BROMOPROPIONIC ACID. Organic Syntheses.
  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2022, January 11). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid.

Sources

Application Note: Buchwald-Hartwig Amination of 3-Bromophenoxy Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 3-bromophenoxy moiety represents a distinct subclass of aryl halides frequently encountered in the synthesis of kinase inhibitors (e.g., type II inhibitors targeting the DFG-out conformation) and GPCR ligands. Unlike simple aryl bromides, the meta-phenoxy group introduces a unique electronic and steric environment:

  • Electronic Activation: The phenoxy group exerts a dominant inductive electron-withdrawing effect (-I) at the meta position, rendering the C-Br bond more electrophilic and facilitating oxidative addition compared to electron-neutral benzenes.

  • Steric Architecture: While less hindered than ortho-substituents, the flexible phenoxy ether linkage can create a "sweeping volume" that interferes with bulky ligand coordination, necessitating precise ligand selection.

This guide provides a validated, self-consistent workflow for aminating 3-bromophenoxy substrates, prioritizing yield, reproducibility, and scalability.

Mechanistic Insight & Catalyst Selection

The success of this transformation hinges on the Reductive Elimination step. While Oxidative Addition is facilitated by the meta-phenoxy group, the subsequent amine coordination and elimination require a catalyst system that prevents the formation of inactive off-cycle palladium dimers.

The Ligand Landscape

For 3-bromophenoxy substrates, we prioritize Dialkylbiaryl Phosphines (Buchwald Ligands) over older generations (e.g., BINAP, DPPF).

Amine ClassRecommended LigandRationale
Primary Alkyl Amines BrettPhos Prevents

-hydride elimination; high bulk promotes reductive elimination of mono-arylated product.
Secondary Amines RuPhos Excellent for sterically demanding couplings; prevents hydrodehalogenation.
Anilines XPhos General-purpose workhorse; high turnover frequency (TOF) for weak nucleophiles.
Amides/Carbamates tBuXPhos Specialized for weak N-nucleophiles; prevents catalyst poisoning.
The Precatalyst Advantage

Avoid in situ generation from Pd(OAc)


 or Pd

(dba)

when possible. We recommend G3 or G4 Palladacycles (e.g., XPhos Pd G3). These precatalysts:
  • Ensure accurate 1:1 Pd:Ligand stoichiometry.

  • Activate rapidly at room temperature.

  • Eliminate the induction period associated with reducing Pd(II) to Pd(0).

Validated Experimental Protocols

Protocol A: General Coupling (Secondary Amines & Anilines)

Target: High-throughput synthesis, robust substrates.

Reagents:

  • Substrate: 1-bromo-3-phenoxybenzene derivative (1.0 equiv)

  • Amine: 1.2 equiv[1][2][3]

  • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.4 equiv)[1][4]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Flame-dry a resealable reaction vial (e.g., Biotage microwave vial or Schlenk tube) and cool under Argon.

  • Solids Addition: Charge the vial with the aryl bromide (if solid), XPhos Pd G3, and NaOtBu.

    • Note: If using a glovebox is not feasible, these air-stable precatalysts can be weighed in air, but rapid purging is required immediately after.

  • Liquids Addition: Add the amine (if liquid) and anhydrous solvent via syringe.

    • Critical Control: Sparge the solvent with Argon for 10 minutes prior to use to remove dissolved O

      
      .
      
  • Reaction: Seal the vessel. Heat to 80–100 °C for 2–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+2 pattern) and appearance of the product mass.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Challenging Couplings (Primary Amines & Base-Sensitive Groups)

Target: Prevention of bis-arylation and tolerance of esters/nitriles.

Reagents:

  • Catalyst: BrettPhos Pd G3 (2.0 - 4.0 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    PO
    
    
    (finely ground)
  • Solvent: tert-Amyl alcohol (t-AmOH) or 1,4-Dioxane

  • Temperature: 90–110 °C

Key Modification: Use BrettPhos .[1][5][6][7][8] Its extreme steric bulk effectively blocks the coordination of a second aryl halide molecule after the first amination, ensuring >95% selectivity for the mono-arylated primary amine.

Visualized Workflows

Catalytic Cycle for 3-Bromophenoxy Amination

This diagram illustrates the specific influence of the phenoxy group on the catalytic cycle.

BuchwaldHartwig cluster_off Off-Cycle Deactivation (Avoid) Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Facilitated by 3-OPh -I effect) Pd0->OxAdd + 3-Bromophenoxy Ar-Br Complex_II Pd(II)-Ar-Br Complex [L-Pd(Ar)(Br)] OxAdd->Complex_II AmineCoord Amine Coordination & Deprotonation Complex_II->AmineCoord + Amine + Base (- Base-HBr) Complex_Amido Pd(II)-Amido Complex [L-Pd(Ar)(NHR)] AmineCoord->Complex_Amido RedElim Reductive Elimination (Rate Determining Step) Complex_Amido->RedElim Steric crowding drives elimination BetaElim Beta-Hydride Elimination (Leads to Hydrodehalogenation) Complex_Amido->BetaElim If Ligand too small (e.g., PPh3) RedElim->Pd0 Regeneration Product Product Ar-NHR RedElim->Product

Caption: The catalytic cycle highlights the inductive activation of the oxidative addition by the 3-phenoxy group and the critical role of bulky ligands in preventing beta-hydride elimination.

Optimization Decision Tree

Use this logic flow to select the optimal conditions for your specific 3-bromophenoxy derivative.

OptimizationTree Start Start: 3-Bromophenoxy Substrate AmineType Identify Amine Type Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Aniline Aniline (Ar-NH2) AmineType->Aniline BrettPhos Ligand: BrettPhos Base: NaOtBu Primary->BrettPhos RuPhos Ligand: RuPhos Base: NaOtBu Secondary->RuPhos XPhos Ligand: XPhos Base: NaOtBu Aniline->XPhos BaseSens Base Sensitive? (Esters, Nitriles) BrettPhos->BaseSens WeakBase Switch Base: Cs2CO3 or K3PO4 BaseSens->WeakBase Yes

Caption: Decision matrix for selecting Ligand/Base combinations based on nucleophile class and functional group tolerance.

Troubleshooting & Self-Validation

To ensure the protocol is a "Self-Validating System," perform these checks:

ObservationRoot CauseCorrective Action
Start Material (SM) Consumed, No Product Hydrodehalogenation (Ar-Br

Ar-H)
The amine acted as a hydride source via

-hydride elimination. Switch to BrettPhos or RuPhos (bulkier ligands enforce reductive elimination).[1] Lower temp to 60°C.
SM Remains, Catalyst Blacking Out Catalyst Death Oxidation of the catalyst. Ensure solvent is sparged. Switch to G3 Palladacycle precatalysts. Check amine purity (oxidized amines poison Pd).
Low Conversion (<50%) Incomplete Activation If using Pd(OAc)

, reduction to Pd(0) is failing. Add 1 mol% phenylboronic acid (activator) or switch to Pd(0) source like Pd

(dba)

.
Double Arylation (with Primary Amines) Ligand too small The mono-arylated amine is reacting again. Must use BrettPhos .[5][8] Increase amine equivalents to 1.5x.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science. [Link]

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-Precatalysts: A Rational Approach." Chemical Reviews. [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." [Link][7]

Sources

Application Note: Precision Chiral Profiling and Isotopic Tagging of Amines using 2-(3-Bromophenoxy)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the synthesis and application of 2-(3-Bromophenoxy)propanoyl chloride (3-BPPC) as a high-performance Chiral Derivatizing Agent (CDA) for the resolution and isotopic tagging of primary and secondary amines.

Introduction & Principle

The analysis of chiral amines is critical in pharmaceutical development and metabolomics, where enantiomers often exhibit distinct biological activities. Direct chiral chromatography can be expensive and method-specific. An alternative, robust approach is Indirect Chiral Separation via derivatization with an optically pure reagent.

2-(3-Bromophenoxy)propanoyl chloride (3-BPPC) is a specialized, dual-function derivatizing agent designed for this purpose.

Key Advantages:
  • Chiral Resolution: The reagent contains a chiral center at the C2 position. When reacted with a chiral amine (racemic or enantiomerically enriched), it forms diastereomeric amides . Unlike enantiomers, diastereomers have different physical properties and can be separated on standard, achiral reversed-phase (C18) HPLC columns.

  • Isotopic Signature (MS Tagging): The bromine atom provides a distinct mass spectral signature. Bromine exists as two stable isotopes,

    
     and 
    
    
    
    , in an approximate 1:1 ratio. This creates a characteristic "doublet" pattern (M and M+2 peaks of equal intensity) in the mass spectrum, acting as a high-confidence filter to distinguish derivatized analytes from biological background noise.
  • Enhanced Ionization: The lipophilic phenoxypropanoyl group improves the retention of polar amines on C18 columns and enhances ionization efficiency in Electrospray Ionization (ESI).

Reaction Mechanism

The derivatization proceeds via a Nucleophilic Acyl Substitution . The amine nucleophile attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion to form a stable amide bond.

Reaction Scheme (Graphviz)[1]

ReactionScheme Reagent 2-(3-Bromophenoxy)propanoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Chiral Amine (Nucleophile) Amine->Intermediate Product Diastereomeric Amide Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the derivatization of amines with 3-BPPC.

Materials & Reagents

Reagents
  • Precursor Acid: (R)- or (S)-2-(3-Bromophenoxy)propionic acid (>98% ee). Note: Enantiomeric purity of the reagent is critical.

  • Chlorinating Agent: Oxalyl chloride (2.0 M in DCM) or Thionyl chloride (SOCl₂).

  • Catalyst: N,N-Dimethylformamide (DMF) (anhydrous, 1 drop).

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quenching Agent: 1% Ammonia in water or saturated NaHCO₃.

Equipment
  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).

  • Reversed-phase HPLC column (C18, 1.7 µm or 2.5 µm particle size).

  • Nitrogen evaporator.

  • Vortex mixer and centrifuge.

Experimental Protocol

This protocol describes the in-situ generation of the acid chloride followed by immediate derivatization. This is preferred over storing the unstable acid chloride.

Phase 1: Synthesis of 2-(3-Bromophenoxy)propanoyl Chloride (Activation)

Perform in a fume hood using dry glassware.

  • Dissolution: In a 4 mL glass vial, dissolve 100 mg of (S)-2-(3-Bromophenoxy)propionic acid in 2 mL of anhydrous DCM.

  • Catalysis: Add 10 µL of anhydrous DMF (catalytic).

  • Chlorination: Dropwise, add 1.2 equivalents of Oxalyl Chloride (or Thionyl Chloride).

    • Observation: Gas evolution (CO, CO₂, HCl) indicates reaction progress.

  • Reaction: Stir at Room Temperature (RT) for 60 minutes.

  • Evaporation: Evaporate the solvent and excess reagent under a gentle stream of nitrogen to dryness.

  • Reconstitution: Re-dissolve the residue (now the active Acid Chloride) in 2 mL of anhydrous DCM. This is your Derivatization Reagent Stock (approx. 50 mg/mL) .

Phase 2: Derivatization of Amine Analytes
  • Sample Prep: Dissolve the amine sample (or dried biological extract) in 100 µL of anhydrous DCM.

  • Base Addition: Add 20 µL of TEA (or DIPEA) to scavenge the HCl byproduct.

  • Reaction: Add 50 µL of the Derivatization Reagent Stock prepared in Phase 1.

  • Incubation: Vortex briefly and incubate at Room Temperature for 30 minutes .

    • Note: Heating to 60°C may be required for sterically hindered amines.

  • Quenching: Add 200 µL of saturated NaHCO₃ solution to destroy excess acid chloride. Vortex for 1 minute.

  • Extraction: Centrifuge at 3000 x g for 5 minutes. Collect the lower organic layer (DCM).

  • Drying: Evaporate the DCM layer to dryness under nitrogen.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase Initial Conditions (e.g., 50:50 Water:Acetonitrile).

Experimental Workflow (Graphviz)

Workflow cluster_0 Phase 1: Reagent Activation cluster_1 Phase 2: Derivatization Step1 Acid Precursor + Oxalyl Chloride Step2 Evaporate to Dryness (Remove excess reagent) Step1->Step2 Step3 Reconstitute in DCM (Active Acid Chloride) Step2->Step3 Step5 Add Active Reagent Incubate 30 min @ RT Step3->Step5 Add Reagent Step4 Sample + Base (TEA/DIPEA) Step4->Step5 Step6 Quench (NaHCO3) & Extract (DCM) Step5->Step6 Analysis LC-MS Analysis (C18 Column) Step6->Analysis Inject to LC-MS

Figure 2: Step-by-step experimental workflow for amine derivatization.

Analytical Methods & Data Interpretation

LC-MS Conditions[2][3][4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Positive Mode.

Data Interpretation[1][5][6][7][8]
  • Diastereomeric Separation:

    • If the original amine was racemic (R/S) and the reagent was pure (S), you will observe two distinct peaks with different retention times.

    • Peak 1: (S)-Reagent-(R)-Amine

    • Peak 2: (S)-Reagent-(S)-Amine

    • The ratio of peak areas corresponds directly to the enantiomeric ratio (er) of the original amine.

  • Isotopic Identification:

    • Look for the Bromine Doublet .

    • Mass Spectrum will show two peaks separated by 2 Da (M and M+2) with nearly identical intensity (Ratio ~1:1).

    • Example: If the derivative mass is 350 Da, you will see signals at 350 (

      
      ) and 352  (
      
      
      
      ).
Summary of Benefits
FeatureBenefitMechanism
Chiral Resolution Separation of enantiomers on achiral columns.[1]Formation of diastereomers with distinct physical properties (hydrophobicity/polarity).
Isotopic Tag High-confidence peak identification.1:1 ratio of

/

creates a unique spectral fingerprint, filtering out noise.
Sensitivity Lower Limit of Detection (LOD).Increased hydrophobicity improves ESI droplet desolvation; permanent dipole of amide increases ionization.

Troubleshooting & Optimization

  • Low Yield: Ensure conditions are strictly anhydrous. Acid chlorides hydrolyze rapidly in the presence of water. Use fresh, dry DCM.

  • Racemization: Avoid excessive heat (>60°C) or strong bases (like NaOH) during the reaction, as this can racemize the chiral center of the reagent or the analyte.

  • Incomplete Reaction: For secondary amines (more sterically hindered), increase reaction time to 2 hours or use a stronger catalyst like DMAP (4-Dimethylaminopyridine) in trace amounts.

References

  • Bhutani, K. K., et al. (2007). "Synthesis of new chiral derivatizing reagents for the separation of diastereomers of amines and amino acids by reversed-phase HPLC." Bioorganic & Medicinal Chemistry Letters. Link

  • Guan, Y., et al. (2019). "Liquid chromatography-tandem mass spectrometry method for the determination of amine enantiomers derivatized with chiral reagents." Journal of Chromatography A. Link

  • Sigma-Aldrich. (2023). "Preparation of Acid Chlorides." Technical Bulletin. Link

  • Thermo Fisher Scientific. (2023). "Amine Derivatization Reagents for Mass Spectrometry." Application Guide. Link

Sources

Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis Using Phenoxy Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imperative in modern drug discovery and development is the rapid and efficient synthesis of novel molecular entities.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times and often improving yields and product purity compared to conventional heating methods.[3][4] This guide provides an in-depth exploration of the principles and applications of microwave-assisted synthesis, with a specific focus on reactions involving phenoxy acid chlorides. Phenoxyacetyl scaffolds and related structures are prevalent in a wide range of biologically active compounds, and leveraging MAOS for their synthesis offers a significant competitive advantage. Herein, we elucidate the fundamental mechanisms of microwave heating, discuss critical experimental parameters, and provide detailed, field-proven protocols for the synthesis of esters and amides using phenoxy acid chlorides.

The Paradigm Shift: Understanding Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic chemistry has long relied on conductive heating, where heat is transferred from an external source through the vessel walls to the reaction mixture. This process is often slow and can lead to uneven heating, resulting in the formation of byproducts.[5] Microwave synthesis, in contrast, utilizes dielectric heating.[6] Microwaves, a form of electromagnetic radiation, interact directly with polar molecules and ions within the reaction mixture, causing rapid and uniform heating throughout the bulk of the material.[2] This fundamental difference in energy transfer is the primary driver behind the remarkable advantages of MAOS.

Core Principles of Microwave Heating

The efficiency of microwave heating is primarily governed by two mechanisms: dipolar polarization and ionic conduction.[5]

  • Dipolar Polarization: Polar molecules, such as many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates friction at the molecular level, generating heat.[5]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules result in the dissipation of energy as heat.[6]

The ability of a substance to convert microwave energy into heat is determined by its dissipation factor, tan δ.[7] Solvents with a high tan δ are efficient microwave absorbers and will heat rapidly, while those with a low tan δ are poor absorbers.

The "Microwave Effect": Thermal vs. Non-Thermal Phenomena

The dramatic rate enhancements observed in MAOS are predominantly attributed to thermal effects, specifically the ability to rapidly reach and maintain high temperatures, often well above the solvent's boiling point in sealed vessels (superheating).[8] This high temperature directly accelerates reaction kinetics according to the Arrhenius equation. While the existence of specific "non-thermal" microwave effects remains a topic of scientific discussion, the consensus is that the rapid, uniform, and efficient heating provided by microwaves is the key contributor to the observed benefits.[8]

Strategic Advantages of MAOS in Drug Discovery

The adoption of MAOS in pharmaceutical and biotech laboratories is driven by a suite of compelling advantages that directly impact the pace and efficiency of research and development.[1]

  • Reaction Acceleration: Reaction times can be reduced from hours or even days to mere minutes.[4][5] This allows for the rapid generation of compound libraries and accelerates the iterative cycles of design, synthesis, and testing.

  • Improved Yields and Purity: The uniform and rapid heating often minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures in conventional heating, leading to cleaner reaction profiles and higher isolated yields.[3][4]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.[5]

  • "Green Chemistry" Alignment: MAOS is considered a green chemistry technique due to its energy efficiency and the potential for solvent-free reactions or the use of more environmentally benign solvents.[2]

Data Presentation: MAOS vs. Conventional Heating
ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference(s)
Reaction Time Hours to DaysMinutes to Seconds[4][5]
Energy Consumption HighLow[2]
Heating Mechanism Conduction/Convection (surface heating)Dielectric Heating (bulk heating)[5]
Temperature Control Less Precise, potential for hotspotsHighly Precise and Uniform[5]
Typical Yields VariableOften Higher[3][4]
Product Purity Often requires extensive purificationGenerally Higher[4]

Experimental Workflow and Key Parameters

Successful implementation of MAOS requires careful consideration of several key experimental parameters.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis P1 Select Appropriate Solvent P2 Choose Reaction Vessel P1->P2 P3 Add Reagents & Stir Bar P2->P3 R1 Set Parameters: - Temperature - Time - Power P3->R1 R2 Initiate Microwave Irradiation R1->R2 R3 Monitor Reaction (Pressure & Temperature) R2->R3 W1 Cool Reaction Vessel R3->W1 W2 Isolate Product W1->W2 W3 Purify & Characterize W2->W3

Caption: General workflow for microwave-assisted organic synthesis.

Solvent Selection

The choice of solvent is critical in MAOS. As previously mentioned, polar solvents with a high tan δ are excellent microwave absorbers.

  • High Absorbers: Ethanol, DMF, DMSO

  • Medium Absorbers: Water, Acetonitrile

  • Low/Non-Absorbers: Toluene, Hexane, Dioxane

Reactions in non-polar solvents are still possible if one of the reactants or a catalyst is a strong microwave absorber. It is also possible to use a small amount of a high-absorbing solvent as a "co-solvent" to facilitate heating.

Reaction Vessel

Specialized microwave vials, typically made of borosilicate glass or silicon carbide, are required to withstand the high pressures and temperatures generated during microwave synthesis. Never use standard laboratory glassware or domestic microwave ovens for chemical synthesis, as this can lead to catastrophic failure and explosions.[9]

Temperature and Power

Modern microwave reactors allow for precise temperature control. The instrument will modulate the microwave power to maintain the set temperature. It is generally recommended to use temperature as the primary control parameter.

Stirring

Efficient stirring is crucial to ensure even temperature distribution and prevent localized superheating. A magnetic stir bar should always be included in the reaction vessel.

Application Focus: Microwave-Assisted Synthesis with Phenoxy Acid Chlorides

Phenoxy acid chlorides are valuable building blocks for the synthesis of a wide range of compounds, including esters and amides, many of which have applications in drug discovery. The high reactivity of the acid chloride functional group makes it an excellent candidate for rapid, microwave-assisted transformations.

Synthesis of Phenoxy Esters

The esterification of phenols and alcohols with phenoxy acid chlorides is a common transformation. Microwave irradiation can significantly accelerate this process, often leading to high yields in minutes.[10][11]

G cluster_products Phenoxy Acid Chloride Phenoxy Acid Chloride Phenoxy Ester Phenoxy Ester Phenoxy Acid Chloride->Phenoxy Ester Microwave Irradiation HCl HCl Alcohol/Phenol Alcohol/Phenol Alcohol/Phenol->Phenoxy Ester

Caption: General scheme for microwave-assisted esterification.

Protocol 1: General Procedure for Microwave-Assisted Esterification of an Alcohol with Phenoxyacetyl Chloride

This protocol is adapted from established methods for the microwave-assisted acylation of alcohols.[10][11]

Materials:

  • Phenoxyacetyl chloride

  • Alcohol of interest

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine (optional, as a base to scavenge HCl)

  • Microwave vial with a magnetic stir bar

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • To a microwave vial containing a magnetic stir bar, add the alcohol (1.0 mmol).

  • Dissolve the alcohol in a suitable volume of anhydrous solvent (e.g., 3-5 mL of DCM or THF).

  • Add phenoxyacetyl chloride (1.1 mmol, 1.1 equivalents).

  • If using a base, add pyridine (1.2 mmol, 1.2 equivalents).

  • Seal the vial securely.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 100-120 °C

    • Time: 5-15 minutes

    • Power: Dynamic (instrument will adjust to maintain temperature)

  • After the reaction is complete, allow the vial to cool to room temperature before opening.

  • Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Causality and Rationale:

  • Solvent: DCM and THF are common solvents for acylation reactions and have moderate microwave absorption.

  • Temperature: The elevated temperature significantly accelerates the rate of the nucleophilic acyl substitution.

  • Time: The short reaction time minimizes the potential for degradation of starting materials or products.

  • Base (Optional): Pyridine acts as a nucleophilic catalyst and also neutralizes the HCl byproduct, which can sometimes interfere with the reaction or cause side reactions.

Synthesis of Phenoxy Amides

The amidation of primary and secondary amines with phenoxy acid chlorides is a robust method for forming amide bonds. MAOS provides a rapid and efficient means to synthesize libraries of phenoxy amides for biological screening.[12][13]

Protocol 2: General Procedure for Microwave-Assisted Amidation of a Primary Amine with Phenoxyacetyl Chloride

Materials:

  • Phenoxyacetyl chloride

  • Primary amine of interest

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base

  • Microwave vial with a magnetic stir bar

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • In a microwave vial equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) in a suitable volume of anhydrous solvent (e.g., 3-5 mL of DMF or DCM).

  • Add the non-nucleophilic base (e.g., TEA or DIPEA, 1.5 mmol, 1.5 equivalents).

  • Add phenoxyacetyl chloride (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 80-100 °C

    • Time: 5-10 minutes

    • Power: Dynamic

  • Upon completion, cool the reaction vessel to ambient temperature.

  • Dilute the reaction mixture with water to precipitate the amide product, or dilute with an organic solvent for extractive work-up.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If performing an extractive work-up, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic phase, filter, and remove the solvent in vacuo.

  • Recrystallize or purify the product by column chromatography as needed.

Causality and Rationale:

  • Solvent: DMF is a highly polar solvent that absorbs microwaves very efficiently, leading to rapid heating. DCM is a less polar but often effective alternative.

  • Base: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the primary amine as a nucleophile.

  • Temperature and Time: The selected conditions are typically sufficient for rapid amide bond formation without promoting side reactions.

Safety: A Non-Negotiable Priority

While MAOS is generally safe when performed correctly, the high temperatures and pressures involved necessitate strict adherence to safety protocols.[8]

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[9] These instruments have built-in safety features to monitor and control temperature and pressure.[8]

  • Inspect Reaction Vessels: Before each use, inspect the microwave vials for any cracks or defects that could lead to failure under pressure.

  • Do Not Exceed Vessel Volume Limits: Typically, the reaction volume should not exceed one-third to one-half of the vessel's total volume to allow for expansion and pressure changes.

  • Cooling: Always allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point) before opening.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct all experiments in a well-ventilated laboratory fume hood.

Conclusion

Microwave-assisted synthesis using phenoxy acid chlorides represents a powerful and efficient strategy for the rapid generation of diverse chemical entities relevant to drug discovery and development. By understanding the fundamental principles of microwave heating and carefully controlling key experimental parameters, researchers can significantly accelerate their synthetic workflows, improve reaction outcomes, and embrace a more sustainable approach to chemistry. The protocols provided herein serve as a robust starting point for the exploration of this enabling technology.

References

  • Microwave Assisted Synthesis of New Phenoxyacetalides Bearing Anaesthetic Properties. (2010). REVISTA DE CHIMIE, 61(5). [Link]

  • Kafaf Burhan. (2010). Microwave Assisted Synthesis of New Phenoxyacetalides Bearing Anaesthetic Properties. ResearchGate. [Link]

  • Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides. (2009). Taylor & Francis Online. [Link]

  • Microwave-assisted synthesis of 2-phenoxybenzoic acids. (2005). ResearchGate. [Link]

  • Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides | Request PDF. (2009). ResearchGate. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). Innovare Academic Sciences. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2022). ACS Publications. [Link]

  • Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science. [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). RASĀYAN Journal of Chemistry. [Link]

  • Microwave-Assisted Pharmaceutical Synthesis: An Overview. (2010). International Journal of PharmTech Research. [Link]

  • Photocatalytic reactions of 2,4-dichlorophenoxyacetic acid using a microwave-assisted photocatalysis system. (2014). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]

  • Microwave Assistant Synthesis and Biological Activity of Some 2,4-Dichloroaryloxyacetyl hydrazones. (n.d.). Semantic Scholar. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Royal Society of Chemistry. [Link]

  • Microwave-assisted synthesis: a fast, efficient and sustainable approach. (2021). YouTube. [Link]

  • Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. (2014). ACS Publications. [Link]

  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. (2014). ACS Publications. [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). RASĀYAN Journal of Chemistry. [Link]

  • Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. (2010). MDPI. [Link]

  • Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. (2010). Organic Chemistry Portal. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). MDPI. [Link]

  • Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. (2009). SciSpace. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Bromophenoxy)propanoyl Chloride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-(3-Bromophenoxy)propanoyl chloride by vacuum distillation. It offers troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure a safe and efficient purification process.

Introduction

2-(3-Bromophenoxy)propanoyl chloride is a reactive acyl chloride, making it susceptible to hydrolysis and thermal decomposition. Vacuum distillation is the method of choice for its purification as it allows for distillation at a lower temperature, minimizing the risk of degradation.[1][2] This guide is designed to address the common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying 2-(3-Bromophenoxy)propanoyl chloride?

A1: This compound is a high-boiling point liquid that is thermally sensitive. Distillation at atmospheric pressure would require high temperatures, leading to decomposition and reduced purity. Vacuum distillation lowers the boiling point, allowing for a safe and effective purification.[2][3][4]

Q2: What are the primary impurities in crude 2-(3-Bromophenoxy)propanoyl chloride?

A2: Common impurities include the unreacted starting material, 2-(3-Bromophenoxy)propanoic acid, residual chlorinating agents such as thionyl chloride or oxalyl chloride, and byproducts from side reactions.[5][6]

Q3: What are the critical safety precautions for this procedure?

A3: 2-(3-Bromophenoxy)propanoyl chloride is corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas.[7] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All glassware must be scrupulously dried to prevent hydrolysis.

Q4: How can I estimate the boiling point of 2-(3-Bromophenoxy)propanoyl chloride under vacuum?

Troubleshooting Guide

Encountering issues during vacuum distillation is common. The following table outlines potential problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Solution(s)
No Distillate at Expected Temperature - Vacuum level is not low enough.- Temperature of the heating bath is too low.- System has a leak.- Check the vacuum pump for proper function and ensure all connections are tight.- Gradually increase the heating bath temperature.- Check all joints and seals for leaks using a vacuum gauge.
Bumping or Uncontrolled Boiling - Lack of boiling chips or inadequate stirring.- Heating too rapidly.- Add fresh, dry boiling chips or use a magnetic stirrer.- Heat the distillation flask slowly and evenly.
Product is Dark or Discolored - Thermal decomposition.- Presence of impurities.- Lower the heating bath temperature and/or improve the vacuum.- Ensure the starting material is as pure as possible before distillation.
Low Yield - Incomplete distillation.- Product decomposition.- Hold-up in the distillation column.- Ensure the distillation is run to completion.- Optimize temperature and pressure to minimize decomposition.- Use a short-path distillation apparatus to minimize product loss.
Product Solidifies in the Condenser - Melting point of the product is close to the temperature of the cooling water.- Use warmer cooling water or insulate the condenser.
"Fuming" in the Apparatus - Reaction with moisture in the system.- Ensure all glassware is oven- or flame-dried before use and the system is assembled under an inert atmosphere (e.g., nitrogen or argon).[14]

Experimental Protocol: Vacuum Distillation of 2-(3-Bromophenoxy)propanoyl Chloride

This protocol provides a step-by-step guide for the purification.

Materials and Equipment:

  • Crude 2-(3-Bromophenoxy)propanoyl chloride

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flasks (pre-weighed)

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Pressure-temperature nomograph

  • Dry boiling chips (optional, if not using a magnetic stirrer)

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Apparatus Setup:

    • Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent atmospheric moisture contamination.

    • Assemble the distillation apparatus as shown in the diagram below. A short-path distillation setup is recommended to minimize product loss.

    • Place a magnetic stir bar in the distillation flask containing the crude 2-(3-Bromophenoxy)propanoyl chloride.

    • Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump. The cold trap is crucial to protect the pump from corrosive vapors.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg).

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle or oil bath.

    • Monitor the temperature of the vapor as it rises and begins to condense.

    • Collect any low-boiling impurities in a separate receiving flask.

    • Based on a nomograph estimation, collect the main fraction of 2-(3-Bromophenoxy)propanoyl chloride at the expected boiling temperature and pressure. For instance, if a high vacuum of ~1 mmHg is achieved, the boiling point might be in the range of 120-140°C. This is an educated estimate and should be adjusted based on observation.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid potential decomposition of the residue.

  • Shutdown and Product Recovery:

    • Remove the heating source and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum by introducing an inert gas.

    • Dismantle the apparatus and weigh the receiving flask containing the purified product to determine the yield.

    • Store the purified 2-(3-Bromophenoxy)propanoyl chloride under an inert atmosphere in a tightly sealed container to prevent hydrolysis.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the vacuum distillation of 2-(3-Bromophenoxy)propanoyl chloride.

G Troubleshooting Workflow for Vacuum Distillation start Start Distillation issue Problem Encountered? start->issue no_distillate No Distillate issue->no_distillate Yes bumping Bumping/Uncontrolled Boiling issue->bumping Yes discoloration Product Discolored issue->discoloration Yes low_yield Low Yield issue->low_yield Yes success Distillation Successful issue->success No check_vacuum Check Vacuum & Leaks no_distillate->check_vacuum check_stirring Check Stirring/Boiling Chips bumping->check_stirring optimize_conditions Optimize T & P discoloration->optimize_conditions run_to_completion Ensure Complete Distillation low_yield->run_to_completion check_temp Check Heating check_vacuum->check_temp check_temp->issue check_heat_rate Reduce Heating Rate check_stirring->check_heat_rate check_heat_rate->issue check_impurities Assess Starting Material Purity optimize_conditions->check_impurities check_column Use Short-Path Head optimize_conditions->check_column check_impurities->issue check_column->issue run_to_completion->optimize_conditions

Caption: Troubleshooting workflow for vacuum distillation.

References

  • Periodicalapps. Nomograph. [Link]

  • Scribd. A Nomograph For Correction of Boiling Points: Kent State University, Kent | PDF. [Link]

  • Erowid. Nomograph for the calculation of boiling points under vacuum. [Link]

  • Welch Vacuum. Vacuum Distillation. [Link]

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • Lechler. What is Vacuum Distillation & How Does it Work?. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • Reddit. Drying agents for Acyl halides : r/OrganicChemistry. [Link]

  • Organic Syntheses Procedure. Synthesis of Phenols from Benzoic Acids. [Link]

  • Wikipedia. Propionyl chloride. [Link]

  • PubChem. Phenoxyacetyl chloride. [Link]

  • Organic Syntheses Procedure. N-Propanoyl-1,3-thiazinane-2-thione. [Link]

  • Cheméo. Chemical Properties of Propanoic acid, 3-bromo-2-chloro, 2-methylpropyl ester. [Link]

  • Google Patents.
  • Organic Syntheses Procedure. o-PROPIOPHENOL and p-PROPIOPHENOL. [Link]

  • chemeurope.com. Acetyl chloride. [Link]

  • Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]

  • Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Yields with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I understand that the formation of an amide bond, while one of the most fundamental transformations in medicinal chemistry and drug development, can become a significant bottleneck when dealing with sterically demanding substrates.[1][2][3] The inherent challenge arises from the physical obstruction presented by bulky groups on either the carboxylic acid or, more commonly, the amine, which hinders the necessary nucleophilic attack to form the tetrahedral intermediate.[4]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you, our fellow researchers and scientists, with both the theoretical understanding and practical protocols to overcome these synthetic hurdles. We will move beyond simply listing reagents and instead focus on the causality behind experimental choices, empowering you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)
Q1: My standard amide coupling protocol (e.g., EDC/HOBt, HATU) is failing or giving very low yields with my sterically hindered amine. What's the primary reason for this?

A1: This is the most common issue researchers face and it stems from a high activation energy barrier for the reaction.[5] Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt), or even common uronium salts like HATU, form activated esters.[6][7] While effective for many substrates, the reactivity of these activated species may be insufficient to overcome the severe steric clash imposed by bulky amines (e.g., diisopropylamine, tert-butylamine, or complex aniline derivatives).[5][8] The nucleophilic amine simply cannot approach the activated carbonyl group at a sufficient rate, leading to either no reaction or the slow decomposition of the activated intermediate before coupling can occur.[5]

Q2: What are the key classes of coupling reagents I should consider when standard methods fail for hindered substrates?

A2: When dealing with sterically demanding couplings, you must escalate to more potent activating agents. The choice of reagent is critical for success.[9] These are broadly categorized as follows:

  • Uronium/Aminium Salts: While HATU is a workhorse, its analogues like HCTU or the novel Oxyma-based reagent COMU can offer superior performance due to better solubility and the formation of highly reactive activated esters.[10][11] These are often the first line of defense after initial failures.

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are exceptionally powerful for difficult couplings.[5][11] A key advantage is that they do not react with the free amino group of the amine component, which can be a side reaction with uronium salts (guanidinylation).[11][12] This allows for more flexible stoichiometry and can be beneficial in driving slow reactions to completion.[11]

  • Acyl Halide Precursors: For the most challenging cases, converting the carboxylic acid to a highly reactive acyl fluoride or acyl chloride is often the most effective strategy.[12][13][14][15] Acyl fluorides are particularly advantageous as they are less sterically demanding than other activated species and are surprisingly stable to handle, yet highly reactive towards amines.[4][14][16] Reagents like TCFH-NMI or BTFFH can generate these intermediates in situ.[4][5][17]

Q3: Beyond the coupling reagent, how can I modify my reaction conditions to improve yields?

A3: Absolutely. Reaction conditions play a crucial role and should be optimized concurrently with reagent selection.

  • Temperature: Increasing the reaction temperature is a direct way to provide the energy needed to overcome the activation barrier.[5] For particularly stubborn couplings, refluxing the reaction or using microwave-assisted synthesis can dramatically increase reaction rates and drive the reaction to completion.[4][5][15]

  • Reaction Time: Sterically hindered couplings are kinetically slow. A reaction that is typically complete in 1-2 hours with unhindered substrates may require extended reaction times, sometimes up to 24-48 hours, to achieve acceptable conversion.[14]

  • Solvent: Ensure your substrates are fully solvated. For polar, hindered molecules, highly solvating solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often superior to Dichloromethane (DCM).[4] In some cases, a mixture of solvents can be beneficial.[4]

  • Base Selection: The choice of a non-nucleophilic base is critical. N,N-Diisopropylethylamine (DIPEA) is common, but for reactions prone to racemization, a weaker base like sym-collidine may be preferable.[18] The base's role is to deprotonate the amine and neutralize acidic byproducts, and its own steric bulk can influence the reaction environment.

Troubleshooting Guide: Specific Scenarios
Scenario 1: Low Conversion Despite Using a Strong Coupling Reagent (e.g., HATU, PyBOP)

If you've already switched to a more potent coupling reagent and still observe low conversion, the issue may be multi-faceted. This workflow helps diagnose the next steps.

G start Low Conversion with Potent Reagent check_time Increase Reaction Time (e.g., to 24h) start->check_time check_temp Increase Temperature (e.g., 50°C, 80°C, or Microwave) check_time->check_temp Still Low Conversion success Reaction Successful check_time->success Improved double_couple Perform a Double Coupling (Protocol 1) check_temp->double_couple Still Low Conversion check_temp->success Improved acyl_fluoride Switch to Acyl Fluoride Strategy (Protocol 2) double_couple->acyl_fluoride Still Low Conversion double_couple->success Improved acyl_fluoride->success Improved

Caption: Troubleshooting workflow for low conversion.

Scenario 2: My Amine is Both Sterically Hindered and Electron-Deficient.

This is a classic "double-whammy" in synthesis, as the low nucleophilicity of the amine exacerbates the steric problem. Standard uronium and phosphonium reagents often fail completely in these cases.[7][13][14]

Causality: The electron-withdrawing groups on the amine reduce the electron density on the nitrogen atom, making it a much poorer nucleophile. This means that even if the amine can physically approach the activated carbonyl, it lacks the electronic "push" to initiate the bond-forming reaction efficiently.

Solution: This scenario almost always requires the use of the most reactive electrophiles available. The in situ formation of acyl fluorides is the gold-standard solution here.[13][14][15][19] A protocol developed by Ulven and colleagues using reagents like BTFFH at elevated temperatures has proven highly effective for these substrates where all other standard methods provided zero product.[14]

Data Presentation: Comparison of Coupling Reagent Classes

The following table summarizes the characteristics of major coupling reagent classes for hindered systems to guide your selection process.

Reagent ClassExamplesRelative ReactivityKey Advantages for Hindered SystemsPotential Drawbacks
Carbodiimides EDC, DCC, DICModerateCost-effective; widely available.[6][20]Generally inefficient for hindered systems; high risk of racemization without additives.[12][20]
Uronium/Aminium HBTU, HATU, HCTU, COMUHighFast reactions; HATU and COMU are very effective for many hindered cases.[10][11]Can cause guanidinylation of the free amine if used in excess; may be insufficient for most extreme cases.[11][20]
Phosphonium PyBOP, PyAOPVery HighExcellent for difficult couplings; does not cause guanidinylation; less risk of racemization.[5][11]Byproducts can be difficult to remove; higher cost.
Acyl Fluoride Precursors TFFH, BTFFH, TCFH-NMIExtremely HighMost effective method for severely hindered and/or electron-deficient amines; acyl fluoride is a small, highly reactive intermediate.[4][5][14][17]Reagents can be moisture-sensitive; may require elevated temperatures.
Experimental Protocols
Protocol 1: High-Potency Double Coupling for Hindered Amines

This protocol is designed for situations where a single coupling with a standard reagent has failed to go to completion. It uses a powerful uronium salt and repeats the coupling step to drive the reaction forward.[4]

  • Carboxylic Acid Pre-activation:

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 5-10 minutes. You should observe a color change indicating the formation of the activated ester.

  • First Coupling:

    • Add the sterically hindered amine (1.2 eq) to the pre-activated acid solution.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Second Coupling:

    • If monitoring shows significant starting amine remaining, prepare a fresh pre-activation mixture in a separate flask: Carboxylic acid (0.5 eq), HATU (0.55 eq), and DIPEA (1.25 eq) in DMF.

    • Add this second batch of activated acid directly to the main reaction mixture.

    • Allow the reaction to stir for an additional 4-12 hours, or overnight, at room temperature or with gentle heating (40-50 °C).[4]

  • Work-up:

    • Quench the reaction with water or saturated aqueous NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for the most challenging substrates where even potent uronium/phosphonium reagents fail. It relies on the in situ generation of a highly reactive acyl fluoride.[13][14][15]

G cluster_0 Step 1: Acyl Fluoride Formation (in situ) cluster_1 Step 2: Amide Formation acid Carboxylic Acid (1.3 eq) stir Stir 30 min @ RT acid->stir btffh BTFFH (1.2 eq) btffh->stir base Base (e.g., DIPEA, 3.0 eq) base->stir solvent Anhydrous Solvent (e.g., MeCN) solvent->stir heat Add Amine & Heat (e.g., 80°C or Microwave) stir->heat Add to activated mixture amine Hindered Amine (1.0 eq) amine->heat product Desired Amide Product heat->product

Caption: Workflow for acyl fluoride-mediated coupling.

  • Acyl Fluoride Generation:

    • To a dry flask under an inert atmosphere, add the carboxylic acid (1.3 eq), the fluorinating agent BTFFH (1.2 eq), and a non-nucleophilic base like DIPEA or sym-collidine (3.0 eq).[14][15]

    • Add anhydrous solvent (Acetonitrile is often a good choice).

    • Stir the mixture at room temperature for 30 minutes to allow for the complete formation of the acyl fluoride.

  • Coupling Reaction:

    • Add the sterically hindered and/or electron-deficient amine (1.0 eq) to the reaction mixture.

    • Heat the reaction to an elevated temperature (e.g., 80 °C) or use a microwave reactor.[15] The optimal temperature and time will depend on the specific substrates and should be determined empirically.

    • Monitor the reaction by LC-MS until the amine is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Perform a standard aqueous work-up as described in Protocol 1.

    • Purify by column chromatography.

References
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Tips and tricks for difficult amide bond formation? Reddit r/Chempros. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-797. DOI:10.1039/C5OB02129D. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. American Chemical Society. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. [Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. ACS Publications. [Link]

  • Uphill battles in amide couplings. amphoteros. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • The synthesis of sterically hindered amides. PubMed. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications (RSC Publishing). [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Sterically hindered amine derivatives with wide ranges of applications. ResearchGate. [Link]

  • Real Synthesis: ~ any amidation tricks? Reddit r/OrganicChemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Acid Chlorides vs. Their Carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the choice between using a carboxylic acid directly or converting it to a more reactive derivative is a critical decision in synthetic strategy. This guide provides an in-depth comparison of the reactivity of acid chlorides and their parent carboxylic acids, grounded in mechanistic principles and supported by experimental data. We will explore the fundamental reasons for their differing reactivity, compare their performance in key synthetic transformations, and provide practical protocols for laboratory applications.

Part 1: The Principle of Reactivity: Electrophilicity and Leaving Group Aptitude

The dramatic difference in reactivity between a carboxylic acid and its corresponding acid chloride stems from two core electronic factors: the electrophilicity of the carbonyl carbon and the nature of the leaving group.[1]

A carboxylic acid's reactivity is hampered by the poor leaving group ability of the hydroxide ion (-OH). Furthermore, in the presence of a basic nucleophile, such as an amine, an acid-base reaction occurs, forming a highly unreactive carboxylate salt.[2][3] To facilitate a reaction, the carboxylic acid must first be "activated" to convert the hydroxyl into a better leaving group.[2][4][5]

Converting a carboxylic acid to an acid chloride is a classic activation strategy.[5][6] This transformation drastically enhances reactivity for two primary reasons:

  • Enhanced Electrophilicity : The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon via the inductive effect.[7][8][9] This increases the partial positive charge on the carbon, making it a much more potent electrophile and highly susceptible to nucleophilic attack.[7][10]

  • Excellent Leaving Group : The chloride ion (Cl⁻) is a superb leaving group because it is the conjugate base of a strong acid (HCl). Its stability in solution makes its departure from the tetrahedral intermediate highly favorable.[11]

This fundamental difference is summarized in the generally accepted reactivity order of carboxylic acid derivatives: Acid chlorides > Anhydrides > Esters > Amides .[6][9][11] Acid chlorides are so reactive that they readily hydrolyze upon contact with moisture in the air.[12][13][14]

Part 2: Synthesis of Acid Chlorides from Carboxylic Acids

The conversion of a carboxylic acid to an acid chloride is a routine and efficient laboratory procedure.[15] Several common chlorinating agents are employed, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent.[12][16]

  • Thionyl Chloride (SOCl₂) : This reagent is widely used because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the equilibrium towards the product.[6][17] The mechanism involves the initial formation of a reactive chlorosulfite intermediate, which effectively replaces the hydroxyl group with a much better leaving group.[10][15][18]

  • Oxalyl Chloride ((COCl)₂) : Often used with a catalytic amount of N,N-dimethylformamide (DMF), this method is also very effective.[16]

  • Phosphorus Halides : Reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also effective but can sometimes be less convenient due to solid byproducts.[10][17]

Caption: Conversion of a carboxylic acid to a highly reactive acid chloride.

Part 3: Comparative Performance in Acylation Reactions

The true utility of acid chlorides is demonstrated in their rapid and efficient acylation of nucleophiles, particularly in the formation of esters and amides.

Esterification

Fischer Esterification (from Carboxylic Acid) : This classic method involves reacting a carboxylic acid with an alcohol under strong acid catalysis (e.g., H₂SO₄) with heating.[3][19] The reaction is a reversible equilibrium, often requiring a large excess of the alcohol or removal of water to drive it to completion.[11][18] It is generally slow and not suitable for acid-sensitive substrates.[20]

Alcoholysis (from Acid Chloride) : The reaction of an acid chloride with an alcohol is a rapid, exothermic, and irreversible process that typically proceeds at room temperature.[12][21][22] A weak base like pyridine is often added as a scavenger to neutralize the HCl byproduct.[12][22] This method is highly efficient and provides excellent yields.[21]

Caption: Comparison of esterification pathways.

Amidation

Direct Amidation (from Carboxylic Acid) : The direct reaction between a carboxylic acid and an amine is generally difficult. Amines are basic and readily deprotonate the carboxylic acid to form an unreactive ammonium carboxylate salt.[3] While high temperatures can force the condensation, this is often impractical. The standard approach requires coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to activate the acid in situ.[3][23]

Aminolysis (from Acid Chloride) : Acid chlorides react vigorously with ammonia, primary amines, and secondary amines to form amides.[22][24] The reaction is rapid and highly effective.[25] A key consideration is that two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt.[22][24][26]

Quantitative Comparison of Reaction Conditions
ReactionSubstrateReagentsTypical ConditionsReaction RateReversibility
Esterification Carboxylic AcidAlcohol, H₂SO₄ (cat.)Reflux (heat)Slow (hours)Reversible
Esterification Acid ChlorideAlcohol, PyridineRoom TemperatureFast (minutes)Irreversible[12]
Amidation Carboxylic AcidAmine, DCC/EDACRoom TemperatureModerate (hours)Irreversible
Amidation Acid ChlorideAmine (2 equiv.)Room TemperatureVery Fast (minutes)Irreversible

Part 4: Experimental Protocols

The following protocols provide a framework for the synthesis and comparative reactivity analysis in a laboratory setting.

Protocol 1: Synthesis of Acetyl Chloride from Acetic Acid

Objective: To convert a carboxylic acid into its more reactive acid chloride derivative using thionyl chloride.

Materials:

  • Glacial Acetic Acid

  • Thionyl Chloride (SOCl₂)

  • Round-bottom flask with reflux condenser and drying tube (CaCl₂)

  • Heating mantle

Methodology:

  • Set up a reflux apparatus in a fume hood, ensuring all glassware is thoroughly dried to prevent hydrolysis of the acid chloride.[12]

  • To the round-bottom flask, add glacial acetic acid (1.0 eq).

  • Slowly and carefully add thionyl chloride (1.2 eq) to the flask at room temperature. The reaction will begin to evolve gas (SO₂ and HCl).

  • Once the initial reaction subsides, gently heat the mixture to reflux for 30-60 minutes to ensure the reaction goes to completion.[16]

  • The resulting acetyl chloride can be purified by fractional distillation, collecting the fraction boiling at approximately 51-52 °C.

Protocol 2: Comparative Amidation of Benzylamine

Objective: To compare the rate and efficiency of amide formation starting from benzoic acid versus benzoyl chloride.

Materials:

  • Benzoic Acid

  • Benzoyl Chloride

  • Benzylamine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Thin-Layer Chromatography (TLC) plates and chamber

Methodology:

Reaction A: From Benzoyl Chloride

  • In a flask, dissolve benzoyl chloride (1.0 eq) in DCM.

  • In a separate beaker, dissolve benzylamine (2.1 eq) in DCM.

  • Slowly add the benzylamine solution to the benzoyl chloride solution at room temperature with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.

  • Upon completion, wash the reaction mixture with dilute HCl to remove excess amine and the ammonium salt, followed by a wash with sodium bicarbonate solution and brine. Dry the organic layer and remove the solvent under reduced pressure to isolate the N-benzylbenzamide product.

Reaction B: From Benzoic Acid

  • In a flask, dissolve benzoic acid (1.0 eq), benzylamine (1.1 eq), and EDAC (1.2 eq) in DCM.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction will be significantly slower than Reaction A, typically requiring several hours to overnight for completion.

  • Work-up is similar to Reaction A, involving acidic and basic washes to remove byproducts and unreacted starting materials.

Analysis: Compare the TLC plates from both reactions at identical time points (e.g., 15 min, 1 hr, 4 hr). The rapid consumption of starting material and formation of product in Reaction A will be evident compared to the slow conversion in Reaction B, providing a clear qualitative measure of the superior reactivity of the acid chloride.

Part 5: Strategic Considerations and Conclusion

The decision to use an acid chloride over its carboxylic acid precursor is a trade-off between reactivity and practicality.

Caption: Decision workflow for choosing between an acid chloride and a carboxylic acid.

Advantages of Using Acid Chlorides:

  • High Reactivity : Leads to fast, clean, and high-yielding reactions under mild conditions.[6][21]

  • Irreversible Reactions : The reactions go to completion and are not subject to equilibrium constraints.[12]

  • Versatility : Acid chlorides can be converted into a wide range of other functional groups, including esters, amides, anhydrides, and ketones.[14][22][27]

Disadvantages of Using Acid Chlorides:

  • Moisture Sensitivity : They are highly susceptible to hydrolysis and must be handled under anhydrous conditions.[12][14]

  • Corrosive and Hazardous : Acid chlorides are often corrosive, lachrymatory (tear-inducing), and react vigorously with water.[12][21][28] They also produce corrosive HCl gas as a byproduct.[13][29]

  • Additional Synthetic Step : Their preparation adds an extra step to the overall synthetic sequence compared to using the carboxylic acid directly.[25]

References

  • TutorChase. Describe the differences between acyl chlorides and carboxylic acids. [Link]

  • Fiveable. Acid chlorides | Organic Chemistry II Class Notes. [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

  • JoVE. (2026). Video: Carboxylic Acids to Acid Chlorides. [Link]

  • Chemistry LibreTexts. (2021). 7.12: Relative Reactivities of Carboxylic Acids and Derivatives. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • Technium Science. (2026). Acid chloride: Significance and symbolism. [Link]

  • Google Patents. US6770783B1 - Method for producing acid chlorides.
  • Wikipedia. Acyl chloride. [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. [Link]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. [Link]

  • Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

  • YouTube. (2023). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. [Link]

  • sathee jee. Chemistry Acid Chloride. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Chemistry LibreTexts. (2014). 17.22: How Cells Activate Carboxylic Acids. [Link]

  • YouTube. (2022). Acid Chloride + Carboxylic Acid = Anhydride (Mechanism). [Link]

  • LibreTexts. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]

  • Quora. (2021). Why is acid chloride considered one of the most useful reagents in organic synthesis?. [Link]

  • Michigan State University Chemistry. Derivatives of Carboxylic Acids. [Link]

  • RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

  • YouTube. (2020). Conversion of an acid chloride to an amide. [Link]

  • The Student Room. (2011). What's one disadvantage of using acyl chlorides in preparation of esters?. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. [Link]

  • Scribd. Carboxylic Acid Derivatives Reactivity. [Link]

  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]

  • Khan Academy. (2010). Amide formation from acyl chloride. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • YouTube. (2018). Carboxylic Acid Reactions, Acyl Chloride Reactions, Ester Reactions. [Link]

Sources

Navigating the Matrix: A Comparative Guide to Elemental Analysis Standards for Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of bromine in organic compounds is a critical analytical parameter with far-reaching implications across pharmaceutical development, environmental monitoring, and industrial quality control. The concentration of bromine can dictate a molecule's therapeutic activity, its persistence in the environment, or the safety of a consumer product. Therefore, the selection of an appropriate analytical standard is not a mere procedural detail but the foundational pillar upon which reliable and reproducible data are built.

This guide offers an in-depth comparison of elemental analysis standards for brominated organic compounds. As Senior Application Scientists, our goal is to move beyond a simple product listing. We will delve into the core analytical techniques and the scientific rationale behind choosing the right certified reference material (CRM) for your specific matrix and application, empowering you to generate data with the highest degree of confidence.

The Analytical Landscape: Combustion-Based Techniques

The cornerstone of modern bromine analysis in organic matrices is combustion. This process effectively liberates the covalently bound bromine, converting it into an easily detectable inorganic form, typically hydrogen bromide (HBr), which is then trapped in an absorption solution as bromide (Br⁻). The subsequent detection and quantification method is what primarily distinguishes the common analytical approaches.

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a powerful and widely adopted technique for halogen determination.[1] It involves the complete, high-temperature combustion of the sample in an oxygen-rich atmosphere. The resulting gases are then passed through an aqueous absorption solution, which is subsequently injected into an ion chromatograph. The bromide ions are then separated from other anions and quantified with high specificity.

The Causality Behind the Choice: The principal advantage of CIC lies in its ability to perform speciation of different halogens (fluorine, chlorine, bromine, and iodine) in a single analytical run. The chromatographic separation step is crucial as it minimizes interferences from the sample matrix, leading to highly accurate and precise results with low detection limits.

Inductively Coupled Plasma (ICP) Techniques

For applications demanding even lower detection limits, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer powerful alternatives when coupled with a combustion system. Following combustion, the analyte gases are introduced into the high-temperature argon plasma. In ICP-OES, the bromine atoms are excited and emit light at characteristic wavelengths for quantification. In ICP-MS, the atoms are ionized, and their mass-to-charge ratio is measured, providing exceptional sensitivity.

The Causality Behind the Choice: ICP-MS, in particular, is renowned for its ultra-trace detection capabilities. However, the instrumentation is more complex, and there is a potential for spectral interferences that must be carefully addressed during method development.

The Cornerstone of Accuracy: Certified Reference Materials (CRMs)

The integrity of any elemental analysis is fundamentally dependent on the quality of the standards used for calibration and method validation. Certified Reference Materials (CRMs) are the bedrock of analytical quality, providing a known and traceable concentration of the analyte in a well-characterized matrix.

Comparing Commercially Available Bromine Standards

The selection of an appropriate CRM is a critical decision that should be based on the sample matrix, the expected bromine concentration, and the chosen analytical technique. Below is a comparison of common types of commercially available standards for brominated organic compounds.

Standard TypeCommon Compound/MatrixCertified Bromine Concentration (Typical)Primary ApplicationKey AdvantagesRepresentative Suppliers
Solid Organic Standards 4-Bromobenzoic Acid, 4-Bromoacetanilide~40% (w/w) for 4-Bromobenzoic Acid[2]Calibration of combustion analyzers, method validation, recovery studies.High purity, excellent stability and homogeneity.Elemental Microanalysis, Sigma-Aldrich, Thermo Fisher Scientific
Brominated Flame Retardants (BFRs) Polybrominated Diphenyl Ethers (PBDEs), Hexabromocyclododecane (HBCDs) in solution or solid matrixWide range, from µg/mL in solution to % levels in solid materials.Environmental analysis, RoHS compliance testing, polymer analysis.Matrix-matched to specific regulated compounds and materials.[3][4][5]AccuStandard, LGC Standards, NIST
Liquid Standards in Organic Solvents Bromoform in MethanolTypically in the µg/mL range (e.g., 1000 µg/mL).[6]Calibration for GC, LC, and other chromatographic techniques where the analyte is already in solution.Ease of dilution for creating multi-point calibration curves.Spex CertiPrep, AccuStandard
Custom Standards Customer-specified brominated compound in a specific matrixAs required by the client.Method development for novel compounds or unique and complex sample matrices.Tailored to the specific analytical challenge, ensuring optimal matrix matching.Spex CertiPrep, various specialty chemical suppliers

Experimental Protocol: Bromine Determination by Combustion Ion Chromatography (CIC)

The following is a detailed, step-by-step methodology for the determination of bromine in a solid organic sample using CIC, based on established methods.[1][7]

1. Sample Preparation and Weighing:

  • Rationale: To ensure the analyzed portion is representative of the entire sample, homogeneity is critical. Accurate weighing is fundamental to achieving quantitative accuracy.

  • Procedure:

    • If the sample is not already a fine powder, cryogenically grind it to ensure homogeneity.

    • Accurately weigh 5-20 mg of the homogenized sample into a quartz combustion boat. The exact mass will depend on the expected bromine concentration.

    • Record the weight to at least 0.01 mg.

2. Instrument Calibration:

  • Rationale: A multi-point calibration curve establishes the linear relationship between the detector response and the bromide concentration. Using a CRM for calibration ensures that the measurements are traceable to internationally recognized standards.

  • Procedure:

    • Prepare a stock solution from a known solid CRM, such as 4-Bromobenzoic Acid, or use a commercially available aqueous bromide standard.

    • Create a series of calibration standards by appropriate dilution of the stock solution to cover the expected working range of the analysis.

    • Analyze each standard by direct injection into the ion chromatograph to generate a calibration curve.

3. Sample Combustion and Absorption:

  • Rationale: The goal is to achieve complete combustion of the sample, converting all organically bound bromine into HBr gas. This gas is then efficiently trapped in the absorption solution, forming bromide ions. The furnace temperature and gas flow rates are critical parameters for this process.

  • Procedure:

    • Place the sample boat into the autosampler of the combustion system.

    • Initiate the combustion sequence. A typical temperature program involves a ramp to 900-1100 °C in an oxygen-rich atmosphere.

    • The combustion gases are then swept into an absorption module containing a dilute aqueous solution, often with a small amount of hydrogen peroxide, to ensure the complete conversion of HBr to bromide ions.

4. Ion Chromatographic Analysis:

  • Rationale: The ion chromatograph separates the bromide from other anions that may be present in the absorption solution, allowing for interference-free quantification.

  • Procedure:

    • An aliquot of the absorption solution is automatically injected into the ion chromatograph.

    • The sample passes through a guard column to protect the analytical column, followed by separation on an anion-exchange column.

    • A suppressor is used to chemically reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the bromide peak.

    • The conductivity of the eluting ions is measured by a conductivity detector.

5. Data Analysis and Calculation:

  • Rationale: The concentration of bromine in the original solid sample is determined by comparing the peak area of the sample chromatogram to the calibration curve.

  • Procedure:

    • Identify and integrate the bromide peak in the sample chromatogram.

    • Determine the concentration of bromide in the absorption solution from the calibration curve.

    • Calculate the mass percentage of bromine in the original sample using the following formula: % Bromine = (C × V) / (W × 10) Where:

      • C = Concentration of bromide in the absorption solution (mg/L)

      • V = Volume of the absorption solution (L)

      • W = Weight of the sample (g)

Workflow Diagram

CIC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Combustion Ion Chromatography (CIC) Analysis cluster_data Data Processing & Validation Sample Homogenize Solid Organic Sample Weigh_Sample Accurately Weigh 5-20 mg of Sample Sample->Weigh_Sample CRM Select Appropriate Certified Reference Material Prep_Cal Prepare Aqueous Calibration Standards from CRM CRM->Prep_Cal Combustion High-Temperature Combustion (900-1100 °C in O₂) Weigh_Sample->Combustion Calculate Calculate % Bromine in Original Sample Weigh_Sample->Calculate Sample Weight Cal_Curve Generate Multi-Point Calibration Curve Prep_Cal->Cal_Curve Calibration Data Absorption Gas Absorption in Aqueous Solution Combustion->Absorption Organic-Br to HBr(g) IC_Inject Inject Absorption Solution into Ion Chromatograph Absorption->IC_Inject HBr(g) to Br⁻(aq) IC_Separation Anion-Exchange Chromatographic Separation IC_Inject->IC_Separation Detection Suppressed Conductivity Detection of Bromide IC_Separation->Detection Quantify Quantify Bromide Peak Area Detection->Quantify Cal_Curve->Quantify Calibration Model Quantify->Calculate QC_Check Analyze Quality Control Sample (e.g., Spike, CRM) Calculate->QC_Check Final_Result Report Final Result with Uncertainty QC_Check->Final_Result Validation

Caption: A comprehensive workflow for the determination of bromine in solid organic compounds using Combustion Ion Chromatography.

Trustworthiness: A Self-Validating System

To ensure the scientific integrity of your results, the entire analytical workflow must be self-validating. This is achieved through a systematic approach to quality control.

  • Method Validation: Before routine use, the analytical method should be thoroughly validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Quality Control Samples: A quality control (QC) sample, which can be a CRM different from the one used for calibration or an in-house reference material with a well-established bromine concentration, should be analyzed with each batch of samples. The results for the QC sample should fall within predefined acceptance criteria.

  • Spike Recovery: To evaluate potential matrix effects, a known amount of a bromine standard can be added (spiked) into a sample before analysis. The recovery of the added spike is then calculated. A recovery outside of the acceptable range (typically 90-110%) may indicate that the sample matrix is interfering with the measurement.

  • Method Blanks: A method blank (a sample containing no analyte that is taken through the entire analytical process) should be analyzed regularly to monitor for any potential contamination from reagents or the laboratory environment.

By implementing these measures, you create a robust analytical system that provides a high degree of confidence in the generated data.

Conclusion

The accurate elemental analysis of brominated organic compounds is a critical task that demands a thorough understanding of the available analytical techniques and, most importantly, the appropriate selection and use of certified reference materials. Combustion Ion Chromatography stands out as a reliable and specific method for this purpose. By adhering to a well-defined experimental protocol, implementing a rigorous quality control system, and selecting standards that closely match the sample matrix, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible data. This commitment to analytical excellence is fundamental to advancing scientific knowledge and ensuring the safety and efficacy of a vast array of products.

References

  • National Institute of Standards and Technology. (2023, November 20). Reference materials for emerging and legacy organic contaminants. NIST. Retrieved from [Link]

  • Spex CertiPrep. (n.d.). Bromoform Organic Standard. ZeptoMetrix. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 3-bromo and 4-bromo phenoxy Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry and drug development, the precise structural elucidation of isomeric molecules is a cornerstone of ensuring purity, efficacy, and safety. Positional isomers, such as 3-bromophenoxybenzene and 4-bromophenoxybenzene, present a common analytical challenge. While sharing the same molecular formula, the differential placement of the bromine substituent profoundly influences their electronic and magnetic environments. This guide provides an in-depth, technical comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool to distinguish between these two isomers, moving from fundamental ¹H and ¹³C NMR analysis to unambiguous confirmation with 2D NMR techniques.

The Foundational Difference: Symmetry and Electronic Effects

The key to distinguishing the meta (3-bromo) and para (4-bromo) isomers lies in their molecular symmetry and the resulting impact on the NMR spectrum.

  • 4-Bromophenoxybenzene (para-isomer): This molecule possesses a C₂ axis of symmetry running through the ether linkage and the bromine atom. This symmetry renders pairs of protons and carbons on each aromatic ring chemically equivalent, leading to a simpler, more readily interpretable NMR spectrum.

  • 3-Bromophenoxybenzene (meta-isomer): Lacking the symmetry of its para counterpart, all protons and carbons on the substituted benzene ring are chemically non-equivalent. This results in a more complex and crowded NMR spectrum, which, while challenging, provides a unique fingerprint for identification.

The electronic properties of the substituents—the electron-withdrawing inductive effect of both the bromine and the ether oxygen, and the electron-donating resonance effect of the ether oxygen—create distinct patterns of shielding and deshielding across the aromatic rings.[1] These effects are predictably different for the meta and para positions, serving as the primary basis for their differentiation by chemical shift.[2]

¹H NMR Spectroscopy: A Tale of Two Splitting Patterns

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most immediate and striking difference between the two isomers.[3]

4-Bromophenoxybenzene: The Signature of Symmetry

Due to its symmetry, the brominated benzene ring of the para-isomer displays a characteristic AA'BB' system, which often simplifies to two distinct doublets under standard resolution.[4][5]

  • Protons ortho to Bromine (H-2', H-6'): These protons are deshielded by the electronegative bromine and appear as a doublet further downfield.

  • Protons meta to Bromine (H-3', H-5'): These protons are ortho to the phenoxy group and appear as a second doublet, typically slightly upfield from the first.

The unsubstituted phenoxy ring generally presents as a more complex multiplet, but the clear two-doublet pattern from the brominated ring is a hallmark of para-substitution.

3-Bromophenoxybenzene: The Complexity of Asymmetry

The lack of symmetry in the meta-isomer means the brominated ring will show four distinct signals for each of its four protons.[6] The splitting pattern is significantly more complex than the para-isomer:

  • H-2': This proton is ortho to both substituents. It is expected to be a singlet or a narrow triplet due to smaller meta-couplings.

  • H-4': This proton is ortho to the bromine and para to the phenoxy group. It will likely appear as a doublet of doublets.

  • H-5': This proton is meta to the bromine and ortho to the phenoxy group, likely appearing as a triplet.

  • H-6': This proton is ortho to the phenoxy group and meta to the bromine, presenting as a doublet of doublets.

This complex, four-signal pattern is a definitive indicator of the meta-substitution pattern.

Data Comparison: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton Position4-Bromophenoxybenzene (Predicted)3-Bromophenoxybenzene (Predicted)Key Differentiator
Brominated Ring
H-2', H-6'~7.45 (d)H-2': ~7.20 (t)Two signals vs. four
H-3', H-5'~6.90 (d)H-4': ~7.15 (dd)Simple doublets vs. complex multiplets
H-5': ~6.95 (t)
H-6': ~6.85 (dd)
Unsubstituted Ring ~7.35 (t), ~7.10 (t), ~7.00 (d)~7.35 (t), ~7.10 (t), ~7.00 (d)Generally similar complex multiplets

Note: Predicted values are based on additive substituent effects and data from similar compounds. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: Counting the Carbons

Proton-decoupled ¹³C NMR offers a straightforward method for confirming the substitution pattern by simply counting the number of aromatic signals.

  • 4-Bromophenoxybenzene: Due to symmetry, the brominated ring will show only four distinct carbon signals (two protonated, two quaternary). The unsubstituted ring will also show four signals.

  • 3-Bromophenoxybenzene: The lack of symmetry results in six unique carbon signals for the brominated ring (four protonated, two quaternary), providing a clear distinction from the para-isomer.

A notable feature in the ¹³C NMR of brominated aromatics is the "heavy atom effect," where the carbon directly attached to the bromine (the ipso-carbon) is shielded and appears at a more upfield chemical shift than might be predicted based on electronegativity alone.[7]

Data Comparison: Predicted ¹³C NMR Aromatic Signals

IsomerNumber of Signals (Brominated Ring)Number of Signals (Unsubstituted Ring)Total Aromatic Signals
4-Bromophenoxybenzene 448
3-Bromophenoxybenzene 6612

Unambiguous Confirmation with 2D NMR Spectroscopy

While 1D NMR provides strong evidence, 2D NMR techniques like COSY and HSQC offer definitive proof by revealing connectivity between nuclei.[8]

COSY (¹H-¹H Correlation Spectroscopy)

A COSY experiment reveals which protons are coupled to each other (typically through 2-3 bonds).[9]

  • For the 4-bromo isomer: The COSY spectrum would show a cross-peak between the two doublets of the brominated ring, confirming their ortho relationship.

  • For the 3-bromo isomer: The COSY spectrum would be invaluable for tracing the connectivity within the complex multiplet system of the brominated ring, allowing for the assignment of each specific proton. For example, the H-5 triplet would show correlations to both the H-4 and H-6 doublet of doublets.

Caption: HSQC correlates proton and carbon spectra to assign structure.

Experimental Protocols

Achieving high-quality, interpretable NMR spectra requires meticulous sample preparation.

Protocol for ¹H and ¹³C NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the bromophenoxy isomer for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

  • Solvent Selection: Choose a high-purity deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆. Ensure the solvent does not have signals that overlap with the analyte's aromatic region.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical for good spectral resolution.

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal resolution of the complex aromatic signals.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (COSY/HSQC): Utilize standard, pre-defined parameter sets for COSY and HSQC experiments available on the spectrometer's software. These experiments are proton-detected and thus relatively sensitive.

Conclusion

The differentiation of 3-bromophenoxybenzene and 4-bromophenoxybenzene is a clear demonstration of the power of NMR spectroscopy in structural elucidation. The fundamental principle of molecular symmetry dictates vastly different spectral outputs for these isomers. The para-isomer presents a simple, characteristic pattern in its ¹H NMR spectrum, while the meta-isomer displays a more complex, but equally unique, set of signals. While 1D ¹H and ¹³C NMR are often sufficient for identification, 2D techniques like COSY and HSQC provide an orthogonal layer of data, enabling unambiguous assignment of every proton and carbon, thereby offering the highest level of confidence in structural verification.

References

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved February 13, 2026, from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved February 13, 2026, from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 13, 2026, from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Concordia College. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2014). Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

  • ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. [Link]

  • Chemistry LibreTexts. (2015, July 18). Spectral Characteristics of the Benzene Ring. [Link]

  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

  • Reddit. (2018, June 7). How do I identify different kinds of benzene substitution using H NMR spectra?[Link]

  • ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?[Link]

  • Jasperse, J. (n.d.). Summary of C13-NMR Interpretation. Concordia College. Retrieved February 13, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • Organic With Grace. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??[Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 13, 2026, from [Link]

  • NMRShiftDB. (n.d.). NMRShiftDB - An NMR database for organic structures and their spectra. Retrieved February 13, 2026, from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved February 13, 2026, from [Link]

  • Organic With Grace. (2020, April 9). 2D NMR- Worked Example 1 (COSY). YouTube. [Link]

  • Chemistry LibreTexts. (2024, November 12). 14: COSY. [Link]

  • PubMed. (2014). Application of HSQC in the delineation of NMR signals of E and Z isomers of octadecyl p-coumarates. [Link]

  • ResearchGate. (2022, January 25). Application of HSQC in the delineation of NMR signals of E and Z isomers of octadecyl p-coumarates. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 13, 2026, from [Link]

Sources

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